Dynamin IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-carbazol-9-yl-3-[(4-methylphenyl)methylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-17-10-12-18(13-11-17)14-24-15-19(26)16-25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-13,19,24,26H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWXMTLLUDXGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Mechanism of Dynamin IN-1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin IN-1 is a potent inhibitor of the large GTPase dynamin, with a reported half-maximal inhibitory concentration (IC50) of 1.0 µM.[1] Dynamins are a family of mechanochemical enzymes essential for various cellular processes, most notably membrane fission during endocytosis.[2] By interfering with dynamin function, this compound serves as a critical tool for dissecting the roles of dynamin in cellular trafficking and signaling, and as a potential starting point for the development of therapeutics targeting dynamin-dependent pathways. This technical guide provides a comprehensive overview of the mechanism of action of dynamin inhibitors, with a focus on the available information for this compound, to support researchers in its application and in the broader field of dynamin research.
Core Mechanism of Dynamin Function
Dynamin oligomerizes at the neck of budding vesicles, forming a helical collar.[2] Through the hydrolysis of GTP to GDP, dynamin undergoes a conformational change that constricts and ultimately severs the membrane, releasing the vesicle into the cytoplasm.[2] This process is critical for numerous forms of endocytosis, including clathrin-mediated endocytosis, as well as for processes like mitochondrial fission and cytokinesis.[3][4]
Mechanism of Action of Dynamin Inhibitors: A General Perspective
While specific details for this compound are not extensively documented in publicly available literature, its mechanism can be inferred from the actions of other well-characterized dynamin inhibitors. These inhibitors typically interfere with one or more key aspects of dynamin function:
-
GTPase Activity: Many inhibitors directly target the GTPase domain of dynamin, preventing the hydrolysis of GTP. This can be achieved through competitive or non-competitive inhibition.[] For example, the inhibitor Dynasore acts as a non-competitive inhibitor of dynamin's GTPase activity.[6]
-
Self-Assembly: The oligomerization of dynamin into a helical collar is essential for its function. Some inhibitors may prevent this self-assembly process.
-
Interaction with Lipids: Dynamin's pleckstrin homology (PH) domain interacts with phosphoinositides in the cell membrane, which is crucial for its recruitment and activity.[2] Inhibitors can disrupt this interaction.
Quantitative Data on Dynamin Inhibitors
To provide a comparative context for the potency of this compound, the following table summarizes the IC50 values of several common dynamin inhibitors.
| Inhibitor | Target | IC50 (µM) | Mechanism of Action |
| This compound | Dynamin | 1.0[1] | Not fully characterized |
| Dynasore | Dynamin 1/2, Drp1 | ~15[6] | Non-competitive GTPase inhibitor |
| Dynole 34-2 | Dynamin I/II | 1.3 ± 0.3 | GTPase inhibitor |
| Iminodyn-22 | Dynamin | Not specified | Uncompetitive inhibitor with respect to GTP |
| Bis-T-22 | Dynamin | 1.7 ± 0.2 | Not fully characterized |
Key Signaling Pathways and Experimental Workflows
The inhibition of dynamin has profound effects on numerous cellular signaling pathways that are dependent on endocytosis for their regulation. For instance, the internalization of receptor tyrosine kinases (RTKs) is a critical step in signal attenuation, and its blockade by dynamin inhibitors can lead to prolonged signaling.
Below are diagrams illustrating the canonical dynamin-mediated endocytosis pathway and a general workflow for assessing the efficacy of a dynamin inhibitor.
Caption: Canonical pathway of clathrin-mediated endocytosis highlighting the critical role of dynamin in vesicle scission.
Caption: A general experimental workflow to characterize the biochemical and cellular effects of a dynamin inhibitor.
Detailed Methodologies for Key Experiments
1. GTPase Activity Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.
-
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.
-
Protocol:
-
Purified dynamin protein is incubated with the test compound (e.g., this compound) at various concentrations in a suitable assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM MgCl2, pH 7.2).
-
The reaction is initiated by the addition of GTP.
-
The reaction is allowed to proceed for a defined period at 37°C and then stopped by the addition of a stop solution (e.g., 5 M HCl).
-
Malachite green reagent is added, and after a color development period, the absorbance is read at ~620-650 nm.
-
A standard curve using known concentrations of phosphate is used to quantify the amount of Pi released.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Endocytosis Assay (Transferrin Uptake Assay)
This assay is widely used to monitor clathrin-mediated endocytosis.
-
Principle: Transferrin, a protein that is internalized via clathrin-mediated endocytosis, is labeled with a fluorescent dye. The amount of internalized fluorescent transferrin is quantified to measure the rate of endocytosis.
-
Protocol:
-
Cells are pre-incubated with the dynamin inhibitor (e.g., this compound) or a vehicle control for a specified time.
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) is added to the cells and incubated at 37°C to allow for internalization.
-
Surface-bound transferrin is removed by a brief acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) on ice.
-
The cells are then washed with cold PBS.
-
The amount of internalized transferrin is quantified using a fluorescence plate reader, flow cytometry, or fluorescence microscopy.
-
The percentage of inhibition of endocytosis is calculated relative to the vehicle-treated control.
-
Conclusion
While the precise molecular interactions of this compound with its target remain to be fully elucidated in the public domain, its potency as a dynamin inhibitor makes it a valuable pharmacological tool. By understanding the fundamental mechanisms of dynamin function and the ways in which small molecules can disrupt this machinery, researchers can effectively utilize this compound and other inhibitors to probe the intricate roles of dynamin in health and disease. Further investigation into the specific binding site and isoform selectivity of this compound will undoubtedly provide deeper insights into its mechanism of action and pave the way for the development of more refined and targeted dynamin-based therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dynamins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamin Inhibitor I, Dynasore - CAS 304448-55-3 - Calbiochem | 324410 [merckmillipore.com]
A Technical Guide to the Discovery and Synthesis of Dynamin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and experimental evaluation of dynamin inhibitors, with a primary focus on the well-characterized inhibitor, Dynasore. It also includes comparative data on other notable dynamin inhibitors to offer a broader perspective for researchers in the field.
Introduction to Dynamin and its Inhibition
Dynamin is a large GTPase essential for various cellular processes, most notably clathrin-mediated endocytosis, where it facilitates the scission of newly formed vesicles from the plasma membrane.[1][2] It is also involved in synaptic vesicle recycling, caveolae internalization, and vesicle trafficking from the Golgi apparatus.[3] Dynamin exists in multiple isoforms, with dynamin 1 being neuron-specific, dynamin 2 ubiquitously expressed, and dynamin 3 predominantly found in the testes, lung, and neurons.[3] The critical role of dynamin in cellular trafficking has made it an attractive target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[4]
The mechanism of dynamin action involves its assembly into helical oligomers at the neck of budding vesicles.[5] GTP hydrolysis then induces a conformational change in the dynamin helix, leading to membrane constriction and eventual fission.[6] Small molecule inhibitors that target the GTPase activity of dynamin can effectively block these processes.
Discovery of Dynamin Inhibitors
The discovery of dynamin inhibitors has largely been driven by high-throughput screening (HTS) assays designed to identify compounds that interfere with dynamin's GTPase activity.[1][7] Initial screens often measured the stimulated GTPase activity of dynamin.[7][8] However, more recent and sensitive fluorescence-based assays are capable of detecting inhibitors of dynamin's basal GTPase activity, providing a more nuanced understanding of their inhibitory mechanisms.[1][7]
A notable example is the discovery of Dynasore, identified through a screen for inhibitors of the stimulated GTPase activity of dynamin.[8] This colorimetric assay utilized the change in spectral characteristics of malachite green in the presence of free phosphate ions, a byproduct of GTP hydrolysis.[8]
Key Dynamin Inhibitors
Several small molecule inhibitors of dynamin have been identified and characterized. The table below summarizes the quantitative data for some of the most commonly studied inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Mechanism of Action | Key Applications |
| Dynasore | Dynamin 1 | ~15 µM (stimulated GTPase activity)[9] | Non-competitive inhibitor of GTPase activity | Studying clathrin-mediated endocytosis, synaptic vesicle recycling |
| Dyngo-4a | Dynamin 1 | 45.4 µM (NT-stimulated GTPase activity)[7] | Non-competitive inhibitor of GTPase activity; less cytotoxic than Dynasore[9] | Research on endocytosis and dynamin function |
| Dynole 34-2 | Dynamin 1 & 2 | 6.9 µM (Dynamin 1), 14.2 µM (Dynamin 2)[9] | Targets the GTPase Allosteric Site (GAS) domain[4] | Investigating endocytosis, potential antimitotic agent[9] |
| Iminodyn-22 | Dynamin 1 & 2 | Potent inhibitor (specific IC50 not readily available)[4] | Targets the GTPase Allosteric Site (GAS) domain[4] | Potent inhibitor of receptor-mediated endocytosis in cells[4] |
| MiTMAB | Dynamin | Not specified | Targets the lipid-binding (PH) domain[4] | Studying the role of the PH domain in dynamin function |
| OcTMAB | Dynamin | Not specified | Targets the lipid-binding (PH) domain[4] | Studying the role of the PH domain in dynamin function |
Synthesis of Dynasore
A detailed protocol for the synthesis of Dynasore has been described. The synthesis involves the condensation of 3,4-dihydroxybenzylidene-hydrazine with 1-naphthol.
DOT Script for Dynasore Synthesis Workflow
Caption: Workflow for the chemical synthesis of Dynasore.
Experimental Protocols
1. In Vitro Dynamin GTPase Activity Assay (Malachite Green Assay) [8]
This colorimetric assay is used to measure the amount of inorganic phosphate released during GTP hydrolysis by dynamin.
-
Materials:
-
Purified full-length human dynamin 1
-
GST-Grb2 (to stimulate dynamin GTPase activity)
-
Assay buffer: 50 mM Tris, pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA
-
GTP solution
-
Malachite green reagent
-
384-well plates with an optically clear bottom
-
-
Procedure:
-
Prepare a reaction mixture containing 100 nM of purified dynamin 1 and 2 µM GST-Grb2 in the assay buffer.
-
Dispense the mixture into the wells of a 384-well plate.
-
Add the test compounds (e.g., Dynasore) at various concentrations.
-
Initiate the reaction by adding GTP.
-
Incubate at the desired temperature for a specific time.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of free phosphate.
-
2. Cellular Uptake Assay (Transferrin Internalization) [8]
This assay visually monitors the effect of dynamin inhibitors on receptor-mediated endocytosis.
-
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Fluorescently labeled transferrin
-
Dynamin inhibitor (e.g., Dynasore)
-
Cell culture medium
-
Microscopy imaging system
-
-
Procedure:
-
Plate cells and grow to 40-70% confluency.
-
Pre-incubate the cells with the dynamin inhibitor at the desired concentration for a specific time.
-
Add fluorescently labeled transferrin to the medium and incubate to allow for internalization.
-
Wash the cells to remove non-internalized transferrin.
-
Fix the cells.
-
Visualize the internalized transferrin using fluorescence microscopy. A reduction in intracellular fluorescence in treated cells compared to controls indicates inhibition of endocytosis.
-
DOT Script for Dynamin's Role in Clathrin-Mediated Endocytosis
References
- 1. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. embopress.org [embopress.org]
- 6. Dynamins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Cellular Target of Dynamin IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin IN-1 is a potent small molecule inhibitor of the large GTPase dynamin, a key protein involved in membrane fission events crucial for cellular function. With a reported half-maximal inhibitory concentration (IC50) of 1.0 µM, this compound serves as a valuable tool for studying dynamin-dependent cellular processes, most notably endocytosis[1][2]. This technical guide provides a comprehensive overview of the cellular target of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. While commercially available as "this compound", the primary literature strongly suggests this compound belongs to the "dynole" class of indole-based dynamin inhibitors, with data closely corresponding to the compound identified as dynole 34-2 [3][4].
Cellular Target: The Dynamin Protein Family
The primary cellular target of this compound is the protein dynamin . Dynamins are mechanochemical enzymes that utilize the energy from guanosine triphosphate (GTP) hydrolysis to constrict and sever membrane tubules[5][6]. This function is essential for the scission of nascent vesicles from a parent membrane during various cellular processes[1][5].
In mammals, the dynamin family consists of three main isoforms with distinct expression patterns and primary roles[6]:
-
Dynamin 1: Predominantly expressed in neurons, it plays a critical role in the rapid recycling of synaptic vesicles, a process vital for sustained neurotransmission[6].
-
Dynamin 2: Ubiquitously expressed in all tissues, it is the primary isoform involved in clathrin-mediated endocytosis (CME) in non-neuronal cells, a fundamental pathway for the uptake of nutrients, signaling receptors, and other macromolecules[6].
-
Dynamin 3: Primarily found in the testis, brain, and lungs, its functions are less well-characterized but are thought to overlap with other dynamin isoforms in specific cellular contexts[6].
This compound, as a pan-dynamin inhibitor, is expected to affect the function of all dynamin isoforms, thereby impacting a wide range of cellular activities dependent on membrane fission.
Quantitative Data
The inhibitory potency of the dynole class of compounds, to which this compound belongs, has been characterized through both in vitro biochemical assays and cell-based functional assays. The following tables summarize the key quantitative data for dynole 34-2, which is believed to be identical or structurally very similar to this compound.
Table 1: In Vitro Inhibition of Dynamin GTPase Activity
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Dynole 34-2 | Dynamin I | GTPase Activity | 1.3 ± 0.3 | [3][4] |
| Dynole 34-2 | Dynamin II | GTPase Activity | 14.2 | [1] |
| Dynasore (Reference) | Dynamin I | GTPase Activity | ~15 | [3][4] |
Table 2: Inhibition of Cellular Endocytosis
| Compound | Cellular Process | Cell Line | Assay Type | IC50 (µM) | Reference |
| Dynole 34-2 | Receptor-Mediated Endocytosis | U2OS | Transferrin Uptake | Not explicitly stated, but potent inhibition observed | [3] |
| Dynasore (Reference) | Receptor-Mediated Endocytosis | U2OS | Transferrin Uptake | ~80 | [3][4] |
Signaling Pathways and Cellular Processes Affected
This compound, by inhibiting dynamin, disrupts the process of endocytosis, which is a critical regulatory node for numerous signaling pathways. The internalization of cell surface receptors via clathrin-mediated endocytosis is a key mechanism for the attenuation and modulation of signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynamin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamin:Gtp Controls the Formation of Constricted Coated Pits, the Rate Limiting Step in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dynamin IN-1: A Technical Guide to its Chemical Properties, Structure, and Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin IN-1 is a potent small molecule inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other vesicular trafficking processes.[1][2] Its ability to disrupt dynamin function makes it a valuable tool for studying cellular processes dependent on membrane fission and a potential starting point for the development of therapeutics targeting these pathways. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is a synthetic organic compound with the molecular formula C₂₃H₂₄N₂O.[1] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₂O | [1] |
| Molecular Weight | 344.45 g/mol | [1] |
| IUPAC Name | (2R)-1-((4-(benzyl)phenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol | |
| CAS Number | 1345853-50-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | |
| IC₅₀ (Dynamin) | 1.0 µM | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (290.32 mM) | Ultrasonic treatment may be needed. Use freshly opened, non-hygroscopic DMSO for best results. | [1] |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the GTPase activity of dynamin. Dynamins are mechanochemical enzymes that assemble into helical collars at the necks of budding vesicles.[3] Through the hydrolysis of GTP, these collars constrict and generate the force required for membrane scission, releasing the vesicle into the cytoplasm. By inhibiting this crucial GTPase activity, this compound effectively blocks the final step of clathrin-mediated endocytosis and other dynamin-dependent pathways.
Signaling Pathway
The canonical role of dynamin is in the late stages of clathrin-mediated endocytosis. This process is initiated by the binding of cargo to receptors, which then recruit adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. Dynamin is then recruited to the neck of the invaginated pit, where its GTPase activity is required for vesicle scission. Recent studies have also implicated the Akt/GSK3β signaling pathway in the regulation of dynamin-1 activity, suggesting a more complex regulatory network controlling endocytosis. This compound, by inhibiting dynamin's GTPase function, disrupts this entire cascade.
Experimental Protocols
Dynamin GTPase Activity Assay (In Vitro)
This protocol describes a colorimetric assay to measure the GTPase activity of purified dynamin and assess the inhibitory effect of this compound. The assay is based on the detection of inorganic phosphate (Pi) released during GTP hydrolysis using a malachite green reagent.
Materials:
-
Purified dynamin protein
-
This compound
-
GTP solution (10 mM)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 10 µL of each this compound dilution or DMSO (for control) to triplicate wells.
-
Add 80 µL of Assay Buffer containing purified dynamin (final concentration ~100 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of GTP solution (final concentration 1 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 0.5 M EDTA.
-
Add 150 µL of Malachite Green Reagent to each well and incubate at room temperature for 15 minutes for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Clathrin-Mediated Endocytosis Assay (Cell-Based)
This protocol utilizes the uptake of fluorescently labeled transferrin to quantify the rate of clathrin-mediated endocytosis in cultured cells and to evaluate the inhibitory effect of this compound.
Materials:
-
Cultured cells (e.g., HeLa, A431)
-
This compound
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Acid wash buffer (0.2 M glycine, 0.5 M NaCl, pH 2.5)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Wash the cells twice with serum-free medium and then incubate in serum-free medium for 1 hour at 37°C to starve the cells and upregulate transferrin receptor expression.
-
Treat the cells with various concentrations of this compound (or DMSO as a control) in serum-free medium for 30 minutes at 37°C.
-
Add fluorescently labeled transferrin (final concentration ~25 µg/mL) to the cells and incubate for 15 minutes at 37°C to allow for endocytosis.
-
To stop endocytosis, place the cells on ice and wash them twice with ice-cold PBS.
-
To remove surface-bound transferrin, wash the cells twice for 5 minutes each with ice-cold acid wash buffer, followed by two washes with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quantify the internalized transferrin using either fluorescence microscopy (by measuring the integrated fluorescence intensity per cell) or flow cytometry.
-
Calculate the percentage of inhibition of transferrin uptake for each concentration of this compound compared to the DMSO control.
Experimental Workflow for Dynamin Inhibitor Screening
High-throughput screening (HTS) is a common approach to identify novel inhibitors of a specific biological target. The following diagram illustrates a typical workflow for screening a compound library for inhibitors of dynamin's GTPase activity.
Conclusion
This compound is a valuable pharmacological tool for the study of dynamin-dependent cellular processes. Its well-defined chemical properties and potent inhibitory activity make it a standard for comparison in the search for novel dynamin inhibitors. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential inhibitors on dynamin's enzymatic activity and its role in clathrin-mediated endocytosis. Further research into the structure-activity relationship of this compound and its analogs may lead to the development of even more potent and specific inhibitors with therapeutic potential.
References
The Role of Dynamin IN-2 in Clathrin-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a wide array of molecules from the extracellular environment and the regulation of plasma membrane protein composition. This intricate process involves the coordinated action of numerous proteins, with the large GTPase dynamin playing a critical role in the final scission step of vesicle formation. The development of small molecule inhibitors targeting dynamin has been instrumental in dissecting the molecular mechanisms of CME and exploring its therapeutic potential. This technical guide focuses on Dynamin IN-2, a potent inhibitor of dynamin, providing a comprehensive overview of its function, quantitative data on its activity, and detailed experimental protocols for its characterization. It is important to note that the compound of interest, initially referred to as "Dynamin IN-1," is more accurately identified in scientific literature and chemical databases as Dynamin IN-2 . This guide will proceed with the correct nomenclature.
Dynamin IN-2 is a synthetic, cell-permeable small molecule that has been identified as a potent inhibitor of dynamin's GTPase activity. Its chemical structure is based on a carbazole scaffold, and it is an analog of Wiskostatin, a known inhibitor of N-WASP and, as more recently discovered, an off-target inhibitor of dynamin. Understanding the precise mechanism and effects of Dynamin IN-2 is crucial for its application as a research tool and for its potential development in therapeutic contexts where modulation of endocytosis is desired.
Quantitative Data on Dynamin IN-2 Inhibition
The inhibitory activity of Dynamin IN-2 has been quantified in both biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) that define its potency against its primary target and its functional effect on the cellular process of clathrin-mediated endocytosis.
| Assay | Target/Process | IC50 Value (µM) | Reference |
| In vitro GTPase Assay | Dynamin I GTPase Activity | 1.0 | [1] |
| Cell-Based Assay | Clathrin-Mediated Endocytosis (Transferrin Uptake) | 9.5 | [1] |
Mechanism of Action
Dynamin IN-2, being a Wiskostatin analog with a carbazole scaffold, is believed to exert its inhibitory effect on dynamin through direct interaction with the protein, thereby modulating its enzymatic function. While the precise binding site and conformational changes induced by Dynamin IN-2 have not been definitively elucidated, the inhibitory action on the GTPase activity of dynamin is a key aspect of its mechanism. Dynamin's GTPase domain is essential for the conformational changes required for membrane fission. By inhibiting GTP hydrolysis, Dynamin IN-2 likely traps dynamin in a state that is incompatible with the scission of the clathrin-coated pit from the plasma membrane, thus arresting endocytosis.
The off-target effects of the parent compound, Wiskostatin, on cellular ATP levels highlight the importance of careful experimental design and the use of appropriate controls when utilizing carbazole-based inhibitors. While the specific off-target profile of Dynamin IN-2 has not been extensively characterized, researchers should be mindful of potential effects beyond dynamin inhibition.
Signaling Pathway and Experimental Workflow
To visualize the role of Dynamin IN-2 in the context of clathrin-mediated endocytosis and the experimental approach to its characterization, the following diagrams are provided.
Caption: Clathrin-Mediated Endocytosis Pathway and the point of inhibition by Dynamin IN-2.
References
Investigating the Effects of Dynamin IN-1 on Synaptic Vesicle Recycling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Dynamin-1 in synaptic vesicle recycling and the effects of its inhibition, with a specific focus on the inhibitor Dynamin IN-1. This document details the molecular mechanisms, experimental protocols, and quantitative data relevant to the study of dynamin-dependent endocytosis at the synapse.
Introduction: The Critical Role of Dynamin-1 in Synaptic Transmission
Synaptic transmission, the fundamental process of communication between neurons, relies on the precise and rapid recycling of synaptic vesicles. Following neurotransmitter release through exocytosis, the vesicle membrane is retrieved from the presynaptic terminal via endocytosis to be refilled and reused. Dynamin-1, a neuron-specific large GTPase, is a key molecular player in this process, specifically mediating the fission of newly formed vesicles from the plasma membrane.[1][2]
Dynamin-1 polymerizes around the neck of budding vesicles, and through a process of GTP hydrolysis, constricts and severs the membrane, releasing the vesicle into the cytoplasm.[3][4] The activity of Dynamin-1 is tightly regulated, notably through a phosphorylation/dephosphorylation cycle. In resting neurons, Dynamin-1 is phosphorylated by cyclin-dependent kinase 5 (Cdk5). Upon neuronal stimulation and calcium influx, the phosphatase calcineurin dephosphorylates Dynamin-1, a crucial step for its endocytic function.[3] This dephosphorylation event promotes the interaction of Dynamin-1 with other endocytic proteins, such as syndapin, facilitating vesicle scission.[3]
Inhibition of Dynamin-1 function disrupts synaptic vesicle recycling, leading to a depletion of the readily releasable pool of vesicles and, consequently, impaired synaptic transmission.[5] This makes dynamin an attractive target for therapeutic intervention in neurological disorders characterized by aberrant synaptic activity. Small molecule inhibitors of dynamin, such as this compound, are therefore valuable tools for both basic research and drug development.
Data Presentation: Quantitative Effects of Dynamin Inhibitors
The following tables summarize quantitative data on the effects of dynamin inhibitors on its activity and on synaptic vesicle endocytosis. While specific data for this compound is limited, data for other well-characterized dynamin inhibitors are included for comparison.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | Dynamin | Not Specified | 1.0 µM | [6] |
| Dynasore | Dynamin-1/2 GTPase activity | Cell-free GTPase assay | ~15 µM | [7][8] |
| Dyngo-4a | Dynamin-1 (brain recombinant) | Cell-free GTPase assay | 0.38 µM | [6] |
| Dyngo-4a | Dynamin-2 (recombinant mouse) | Cell-free GTPase assay | 2.3 µM | [6] |
| Dyngo-4a | Transferrin endocytosis | Cellular assay | 5.7 µM | [6] |
| Sulfonadyn-47 | Dynamin-1 GTPase activity | Cell-free GTPase assay | 3.5 µM | [6] |
| Sulfonadyn-47 | Clathrin-mediated endocytosis | Cellular assay | 27.3 µM | [6] |
| Sulfonadyn-47 | Synaptic vesicle endocytosis | Cellular assay | 12.3 µM | [6] |
| MiTMAB | Dynamin GTPase activity | Cell-free GTPase assay | Kᵢ of 940 nM | [8] |
| OcTMAB | Dynamin-1 | Not Specified | 1.9 µM | [8] |
Signaling Pathways and Experimental Workflows
Regulation of Dynamin-1 Activity at the Synapse
The activity of Dynamin-1 is intricately regulated by a phosphorylation-dephosphorylation cycle that is coupled to neuronal activity. The following diagram illustrates this key signaling pathway.
Caption: Regulation of Dynamin-1 activity by phosphorylation.
Experimental Workflow for Investigating Dynamin Inhibition
Studying the effects of dynamin inhibitors like this compound on synaptic vesicle recycling typically involves a combination of fluorescence microscopy, electron microscopy, and electrophysiology. The following diagram outlines a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanics of Dynamin-Mediated Membrane Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. selleckchem.com [selleckchem.com]
Dynamin IN-1: A Technical Guide for Investigating Membrane Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane trafficking is a fundamental cellular process responsible for the transport of molecules between different cellular compartments. This intricate network of vesicular transport is essential for a myriad of cellular functions, including nutrient uptake, signal transduction, and maintenance of cellular homeostasis. A key regulator of membrane fission events in endocytosis is the large GTPase, dynamin. The study of dynamin's function has been greatly facilitated by the development of small molecule inhibitors. This technical guide provides an in-depth overview of Dynamin IN-1, a potent dynamin inhibitor, as a tool for studying membrane trafficking.
This compound offers a valuable pharmacological tool to dissect the role of dynamin in various cellular processes. This guide will cover its mechanism of action, provide comparative quantitative data with other dynamin inhibitors, and present detailed experimental protocols for its use in key assays. Additionally, it will explore the broader context of dynamin's role in cellular signaling and the importance of considering potential off-target effects of dynamin inhibitors.
Mechanism of Action of Dynamin
Dynamin is a mechanochemical enzyme that plays a crucial role in the scission of newly formed vesicles from the parent membrane during endocytosis.[1][2] This process is fundamental for several endocytic pathways, including clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis.[3][4][5]
The canonical model of dynamin action involves its recruitment to the neck of an invaginated pit, where it assembles into a helical collar.[6][7] Upon GTP hydrolysis, dynamin undergoes a conformational change that constricts and ultimately severs the membrane neck, releasing the vesicle into the cytoplasm.[6] This process is tightly regulated and involves the interaction of dynamin with various binding partners through its different domains.[8]
This compound is a potent inhibitor of dynamin's GTPase activity, with a reported IC50 of 1.0 µM.[9] By inhibiting the GTPase activity of dynamin, this compound effectively blocks the fission step of endocytosis, leading to an accumulation of constricted, but unfissioned, endocytic pits at the plasma membrane.
Quantitative Data on Dynamin Inhibitors
The selection of an appropriate inhibitor and its working concentration is critical for accurately interpreting experimental results. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used dynamin inhibitors. This data allows for a direct comparison of their potencies.
| Inhibitor | Target | IC50 Value (µM) | Notes |
| This compound | Dynamin | 1.0[9][10] | Potent dynamin inhibitor. |
| Dynasore | Dynamin 1/2, Drp1 | 15 | Non-competitive inhibitor of GTPase activity. Also inhibits the mitochondrial dynamin Drp1. |
| Dyngo-4a | Dynamin I (brain) | 0.38 | A more potent analog of Dynasore. |
| Dynamin I (rec) | 1.1 | ||
| Dynamin II (rec) | 2.3 | ||
| Mdivi-1 | Drp1, Dnm1 | 1-10 | Selective inhibitor of mitochondrial division dynamins. |
| MiTMAB | Dynamin | Ki = 0.94 | Targets the dynamin-phospholipid interaction. |
| OcTMAB | Dynamin I | 1.9 | Also inhibits Dynamin II. |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of inhibitor stock solutions are crucial for maintaining their activity and ensuring experimental reproducibility.
-
Reconstitution : Reconstitute this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability. MedChemExpress suggests storing at -80°C for up to 6 months and at -20°C for up to 1 month.[11]
Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay is a widely used method to specifically measure the rate of clathrin-mediated endocytosis. Transferrin, an iron-binding protein, is internalized by cells through its binding to the transferrin receptor, a classic cargo of clathrin-coated vesicles.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free cell culture medium
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 647)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium with a nuclear stain (e.g., DAPI)
Protocol:
-
Cell Seeding : Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.
-
Serum Starvation : Wash the cells with serum-free medium and then incubate them in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[4][12]
-
Inhibitor Treatment : Pre-incubate the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) in serum-free medium for a designated time (e.g., 30 minutes) at 37°C.
-
Transferrin Pulse : Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.[4][12]
-
Fixation : Quickly wash the cells with ice-cold PBS to stop endocytosis and then fix them with 4% PFA in PBS for 15 minutes at room temperature.[4]
-
Staining and Mounting : Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing a nuclear stain.
-
Imaging and Analysis : Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ). The reduction in fluorescence intensity in inhibitor-treated cells compared to the control reflects the inhibition of clathrin-mediated endocytosis.
Cholera Toxin B Subunit Uptake Assay for Caveolae/Lipid Raft-Mediated Endocytosis
The B subunit of cholera toxin (CTxB) binds to the ganglioside GM1, which is enriched in lipid rafts and caveolae. This assay is therefore used to study this clathrin-independent endocytic pathway.
Materials:
-
Cells cultured on glass coverslips
-
Complete cell culture medium
-
Fluorescently labeled Cholera Toxin B Subunit (e.g., CTxB-FITC)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium with a nuclear stain
Protocol:
-
Cell Seeding : Seed cells on glass coverslips as described for the transferrin uptake assay.
-
Inhibitor Treatment : Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in complete medium for 30 minutes at 37°C.
-
CTxB Pulse : Add fluorescently labeled CTxB (e.g., 1 µg/mL) to the cells and incubate for 15-30 minutes at 37°C.[13]
-
Fixation : Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.[13]
-
Staining and Mounting : Wash the cells three times with PBS and mount the coverslips on microscope slides.
-
Imaging and Analysis : Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of CTxB per cell. A decrease in fluorescence in the presence of this compound indicates inhibition of caveolae/lipid raft-mediated endocytosis.
In Vitro Dynamin GTPase Activity Assay
This biochemical assay directly measures the enzymatic activity of purified dynamin and is ideal for determining the IC50 value of inhibitors like this compound. A common method is the malachite green assay, which colorimetrically detects the release of inorganic phosphate (Pi) from GTP hydrolysis.
Materials:
-
Purified dynamin protein
-
GTP solution
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)
-
Malachite green reagent
-
Microplate reader
Protocol:
-
Reaction Setup : In a 96-well plate, prepare reaction mixtures containing the assay buffer, purified dynamin, and varying concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction : Start the reaction by adding GTP to each well to a final concentration of 1 mM.
-
Incubation : Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), during which GTP hydrolysis will occur.
-
Stop Reaction : Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Phosphate Detection : Add the malachite green reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during the reaction.[5][14]
-
Measurement : After a short incubation at room temperature to allow color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis : Calculate the amount of phosphate released based on a standard curve. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Dynamin Inhibition and Cellular Signaling
Inhibition of dynamin-mediated endocytosis can have profound effects on various cellular signaling pathways. Endocytosis is not only a mechanism for cargo internalization but also a critical process for the regulation of signaling receptor activity.
For instance, the endocytosis of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), is a key mechanism for signal attenuation.[10][12] By internalizing activated receptors, cells can terminate signaling from the plasma membrane and target the receptors for degradation in lysosomes. Inhibition of dynamin can therefore lead to prolonged signaling from the cell surface.[10]
Similarly, the trafficking of G protein-coupled receptors (GPCRs) is also tightly regulated by endocytosis, which plays a role in receptor desensitization and resensitization. The use of this compound can help to elucidate the role of endocytosis in the signaling cascades initiated by these and other types of receptors.
Off-Target Effects and Considerations
While small molecule inhibitors are powerful tools, it is crucial to be aware of their potential off-target effects. Studies on other dynamin inhibitors, such as Dynasore and Dyngo-4a, have revealed that they can affect cellular processes independently of their action on dynamin.[1][10] For example, Dynasore has been shown to disrupt lipid raft organization in a dynamin-independent manner.
As with any pharmacological inhibitor, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Include appropriate controls, such as vehicle-treated cells.
-
Whenever possible, validate findings using complementary approaches, such as genetic knockdown or knockout of dynamin.
Conclusion
This compound is a potent and valuable tool for the study of dynamin-dependent membrane trafficking events. Its ability to acutely inhibit dynamin's GTPase activity allows for the precise dissection of the role of dynamin in endocytosis and other cellular processes. By using the detailed protocols and considering the potential for off-target effects as outlined in this guide, researchers can effectively employ this compound to gain deeper insights into the complex mechanisms of membrane trafficking and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of transferrin cycling by automated fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caveolin-1 regulation of dynamin-dependent, raft-mediated endocytosis of cholera toxin–B sub-unit occurs independently of caveolae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rafting with cholera toxin: endocytosis and tra/cking from plasma membrane to ER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of EGFR endocytosis by dynamin depletion reveals that EGFR signaling occurs primarily at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of EGFR endocytosis by dynamin depletion reveals that EGFR signaling occurs primarily at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Intramolecular Signaling Element that Modulates Dynamin Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Quantitative analysis of transferrin uptake into living cells at single-molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PrimoVeNde [librarysearch.library.utoronto.ca]
- 14. researchgate.net [researchgate.net]
Early Research Findings on Dynamin IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin IN-1 is a potent small molecule inhibitor of dynamin, a family of GTPase enzymes essential for scission of nascent vesicles from parent membranes during endocytosis and other membrane trafficking events. This document provides a concise summary of the early research findings on this compound, focusing on its core inhibitory activity. The information presented herein is based on publicly available data from chemical and biological suppliers. It is important to note that a primary research publication detailing the discovery, synthesis, and comprehensive biological characterization of this compound could not be identified during the literature search for this document. Consequently, the available data is limited, and this guide will focus on the established inhibitory concentration and the general mechanism of action.
Core Properties of this compound
This compound is recognized as a potent inhibitor of dynamin.[1][2] The primary quantitative data point available for this compound is its half-maximal inhibitory concentration (IC₅₀).
Data Presentation
| Compound | Target | IC₅₀ (µM) | CAS Number |
| This compound | Dynamin | 1.0 | 1345853-50-0 |
Mechanism of Action
This compound functions as a dynamin inhibitor.[1][2] Dynamins are large GTPases that play a crucial role in clathrin-mediated endocytosis and other cellular processes involving membrane fission.[3] By inhibiting dynamin, this compound is understood to interfere with these processes. However, specific details regarding its mechanism, such as whether it is a competitive, non-competitive, or uncompetitive inhibitor with respect to GTP, and its selectivity for different dynamin isoforms (e.g., Dynamin-1, Dynamin-2, Drp1) are not available in the reviewed literature.
Signaling Pathway Context
The general mechanism of dynamin inhibition by compounds like this compound impacts fundamental cellular trafficking pathways. A simplified representation of the role of dynamin in clathrin-mediated endocytosis is provided below.
Caption: Role of Dynamin in Endocytosis and Point of Inhibition.
Experimental Protocols
Due to the absence of a primary research publication, detailed experimental protocols for the assays used to characterize this compound are not available. However, a general methodology for a standard in vitro GTPase assay to determine the IC₅₀ of a dynamin inhibitor is described below. This is a representative protocol and may not reflect the exact method used for the initial characterization of this compound.
Representative In Vitro Dynamin GTPase Assay Protocol
Objective: To measure the rate of GTP hydrolysis by dynamin in the presence of varying concentrations of an inhibitor to determine the IC₅₀ value.
Materials:
-
Purified recombinant dynamin protein
-
GTP stock solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)
-
This compound or other test inhibitor
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the dynamin protein, and the various concentrations of this compound. Include a positive control (dynamin without inhibitor) and a negative control (assay buffer without dynamin).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a saturating concentration of GTP to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Read the absorbance on a microplate reader at the appropriate wavelength for the detection reagent used.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: General workflow for an in vitro dynamin GTPase assay.
Conclusion and Future Directions
This compound is a potent inhibitor of dynamin with a reported IC₅₀ of 1.0 µM. While this makes it a valuable tool for studying dynamin-dependent cellular processes, the lack of detailed, publicly available research findings limits a deeper understanding of its pharmacological properties. Future research should aim to:
-
Elucidate the specific mechanism of inhibition.
-
Determine the selectivity profile against different dynamin isoforms and other GTPases.
-
Characterize its effects in various cell-based assays beyond general endocytosis.
-
Investigate its potential therapeutic applications based on a more thorough understanding of its biological activity.
For researchers and drug development professionals, while this compound can be utilized as a tool compound for initial studies, it is recommended that any significant findings be confirmed with other well-characterized dynamin inhibitors. The synthesis of this document highlights the critical need for accessible primary literature for the advancement of scientific research.
References
- 1. Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and Drpitor1a in cancer and cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
Dynamin Inhibition: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynamin, a ubiquitously expressed large GTPase, plays a critical role in membrane scission events, most notably in clathrin-mediated endocytosis. Its essential function in cellular trafficking has made it a compelling target for therapeutic intervention in a range of diseases, including cancers, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the core principles of dynamin inhibition, focusing on the potential therapeutic applications. While specific data on the inhibitor "Dynamin IN-1" is limited in publicly available research, its reported potency underscores the continued interest in developing novel dynamin modulators. This document will, therefore, utilize data from well-characterized dynamin inhibitors to illustrate the key concepts, experimental protocols, and signaling pathways relevant to the field.
Introduction to Dynamin and Its Role in Cellular Processes
Dynamin is a key player in membrane remodeling, particularly in the scission of nascent vesicles from a parent membrane[1][2]. This process is fundamental to numerous cellular functions, including receptor-mediated endocytosis, synaptic vesicle recycling, and cytokinesis[1][3]. Mammals express three main dynamin isoforms: Dynamin-1, which is predominantly found in neurons; Dynamin-2, which is ubiquitously expressed; and Dynamin-3, which is primarily located in the testes, brain, and lungs[1][4].
The mechanism of dynamin action involves its assembly into a helical collar at the neck of an invaginated pit on the cell membrane. Upon GTP hydrolysis, dynamin undergoes a conformational change that constricts and severs the membrane, leading to the release of a vesicle[3][5].
Key Functions of Dynamin:
-
Clathrin-Mediated Endocytosis (CME): Essential for the internalization of nutrients, signaling receptors, and pathogens.
-
Synaptic Vesicle Recycling: Crucial for maintaining neurotransmission through the rapid recycling of synaptic vesicles.
-
Caveolae Internalization: Involved in the internalization of caveolae, which are important for cell signaling and lipid regulation.
-
Cytoskeleton Regulation: Interacts with the actin cytoskeleton to influence cell shape, motility, and division[4].
The Therapeutic Rationale for Dynamin Inhibition
Given its central role in endocytosis, inhibiting dynamin can disrupt processes that are hijacked or dysregulated in various diseases.
-
Oncology: Many cancer cells upregulate endocytosis to meet their high metabolic demands and to internalize activated growth factor receptors, thus sustaining proliferative signaling. Inhibiting dynamin could potentially starve cancer cells and attenuate oncogenic signaling pathways.
-
Neurodegenerative Diseases: Dysregulation of synaptic vesicle recycling and endosomal trafficking is implicated in diseases such as Alzheimer's and Huntington's disease. Modulating dynamin activity could offer a therapeutic avenue.
-
Infectious Diseases: Many viruses and intracellular bacteria utilize the host cell's endocytic machinery to gain entry. Dynamin inhibitors could act as broad-spectrum anti-infective agents by blocking this crucial step.
-
Neurological and Psychiatric Disorders: Alterations in synaptic plasticity, which is heavily reliant on endocytosis, are associated with various neurological and psychiatric conditions.
Quantitative Data on Dynamin Inhibitors
A number of small molecule inhibitors of dynamin have been developed and characterized. While comprehensive data for this compound is not available in peer-reviewed literature, its reported IC50 of 1.0 µM suggests it is a potent inhibitor[6]. The following table summarizes the quantitative data for several well-studied dynamin inhibitors to provide a comparative landscape.
| Inhibitor | Target(s) | IC50 (µM) | Mechanism of Action | Key References |
| This compound | Dynamin | 1.0 | Not specified | [6] |
| Dynasore | Dynamin-1, Dynamin-2, Drp1 | ~15 | Non-competitive GTPase inhibitor | [7][8][9] |
| Dyngo-4a | Dynamin-1, Dynamin-2 | 0.38 (Dynamin-1), 2.3 (Dynamin-2) | Non-competitive GTPase inhibitor | [7] |
| Dynole 34-2 | Dynamin-1, Dynamin-2 | 6.9 (Dynamin-1), 14.2 (Dynamin-2) | Non-competitive GTPase inhibitor | [7][9] |
| MiTMAB | Dynamin-1, Dynamin-2 | Not specified | Targets the PH domain, preventing membrane binding | [9] |
| Iminodyn-22 | Dynamin-1, Dynamin-2 | Not specified | Targets the GTPase Allosteric Site | [10] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Characterizing Dynamin Inhibitors
The following are generalized protocols for key experiments used to characterize the activity and cellular effects of dynamin inhibitors.
In Vitro Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by purified dynamin in the presence and absence of an inhibitor.
Principle: The release of inorganic phosphate (Pi) from GTP hydrolysis is detected colorimetrically using a Malachite Green-based reagent.
Materials:
-
Purified dynamin-1 or dynamin-2 protein
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Phosphatidylserine (PS) liposomes (to stimulate dynamin activity)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, PS liposomes, and the test inhibitor or vehicle control.
-
Add purified dynamin to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding GTP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Generate a standard curve using known concentrations of Pi to quantify the amount of GTP hydrolyzed.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This assay assesses the effect of a dynamin inhibitor on the internalization of transferrin, a classic cargo of clathrin-mediated endocytosis.
Principle: Fluorescently labeled transferrin is added to cells. Its internalization is monitored by microscopy or flow cytometry. Inhibition of dynamin will lead to a reduction in intracellular fluorescence.
Materials:
-
Adherent cells (e.g., HeLa, U2OS) grown on coverslips or in multi-well plates
-
Cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Test inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Add fluorescently labeled transferrin to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
To remove non-internalized, surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) on ice.
-
Wash the cells with cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
If performing microscopy, mount the coverslips on slides with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope, capturing images in the appropriate channels for the fluorescent label and DAPI.
-
Quantify the intracellular fluorescence intensity per cell.
-
For flow cytometry, detach the cells after the acid wash and analyze the fluorescence of the cell population.
-
Calculate the percentage of inhibition of transferrin uptake and determine the cellular IC50.
Signaling Pathways and Experimental Workflows
Dynamin's Role in Receptor Tyrosine Kinase (RTK) Signaling
Inhibition of dynamin can have significant downstream effects on signaling pathways initiated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).
References
- 1. Dynamin - Wikipedia [en.wikipedia.org]
- 2. i-share-dpu.alma.exlibrisgroup.com [i-share-dpu.alma.exlibrisgroup.com]
- 3. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Methodological & Application
Application Notes: In Vitro GTPase Assay for Dynamin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin is a large GTPase essential for clathrin-mediated endocytosis and other membrane fission events.[1][2] Its function is critically dependent on its ability to hydrolyze Guanosine Triphosphate (GTP). The energy from GTP hydrolysis is thought to drive the conformational changes necessary for membrane scission.[1][2] Inhibition of dynamin's GTPase activity is a key strategy for blocking these cellular processes and has therapeutic potential in areas such as cancer and infectious diseases.[3][4][5]
These application notes provide a detailed protocol for an in vitro GTPase assay to characterize inhibitors of dynamin, such as Dynamin IN-1. The protocol is based on a colorimetric method that detects the release of inorganic phosphate (Pi), a product of GTP hydrolysis. This assay can be used to determine the potency of inhibitory compounds, typically expressed as an IC50 value.
Principle of the Assay
The in vitro GTPase assay measures the enzymatic activity of dynamin by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP to Guanosine Diphosphate (GDP). The amount of Pi produced is directly proportional to the GTPase activity of dynamin. The effect of an inhibitor, such as this compound, is determined by measuring the reduction in Pi release in its presence.
A common method for detecting Pi is the malachite green assay. In this assay, malachite green molybdate complex binds to free orthophosphate, forming a colored complex that can be measured spectrophotometrically at a wavelength of approximately 620-650 nm.[6][7]
Signaling Pathway of Dynamin Inhibition
Dynamin's function is intrinsically linked to its GTPase cycle. It self-assembles at the necks of budding vesicles, and upon GTP hydrolysis, it constricts and severs the membrane.[8] Small molecule inhibitors can interfere with this process at various stages. While the precise mechanism of "this compound" is to be determined by experimental data, dynamin inhibitors generally act by preventing GTP binding, inhibiting the conformational changes necessary for hydrolysis, or blocking the self-assembly that stimulates GTPase activity.[9]
Caption: Inhibition of Dynamin's GTPase activity by this compound blocks vesicle scission.
Experimental Protocol: In Vitro Colorimetric GTPase Assay
This protocol is adapted for a 96-well plate format, suitable for determining the IC50 of an inhibitor.
Materials and Reagents:
-
Purified full-length human dynamin-1 or dynamin-2 protein
-
Guanosine Triphosphate (GTP), high purity
-
This compound or other test compounds
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT
-
PiColorLock™ Gold reagent or similar malachite green-based phosphate detection reagent
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well microplates, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at ~635 nm
Experimental Workflow:
Caption: Workflow for the in vitro Dynamin GTPase assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X stock of Dynamin protein in Assay Buffer.
-
Prepare a 2X stock of GTP in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to a 2X final concentration. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Prepare a phosphate standard curve (e.g., 0 to 50 µM) using the phosphate standard solution diluted in Assay Buffer.
-
-
Assay Plate Setup (50 µL final volume):
-
Add 25 µL of the 2X this compound dilutions (or DMSO vehicle control) to the appropriate wells of a 96-well plate.
-
Add 25 µL of Assay Buffer to the wells for the phosphate standard curve.
-
Add 25 µL of the 2X Dynamin protein stock to all wells except the phosphate standard wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Incubation of the Reaction:
-
Initiate the reaction by adding 25 µL of the 2X GTP stock solution to the wells containing the inhibitor and enzyme.
-
For the standard curve, add 25 µL of the serially diluted phosphate standards.
-
Mix the contents of the wells gently (e.g., by tapping the plate).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection of Phosphate Release:
-
Stop the reaction and develop the color by adding 50 µL of the malachite green-based detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~635 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the phosphate standard curve to convert the absorbance values into the concentration of phosphate released.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
The potency of this compound should be compared with known dynamin inhibitors. The table below provides example IC50 values for other well-characterized dynamin inhibitors. The specific IC50 for this compound will need to be determined experimentally using the protocol described above. Note that IC50 values can vary depending on the assay conditions (e.g., basal vs. stimulated GTPase activity).[10][11]
| Compound | Target | Assay Type | Reported IC50 (µM) |
| This compound | Dynamin | To be determined | To be determined |
| Dynasore | Dynamin 1/2 | Stimulated (Liposomes) | ~15-83.5 |
| Dyngo-4a™ | Dynamin 1/2 | Stimulated (Liposomes) | ~0.38-45.4 |
| MiTMAB | Dynamin 1/2 | Stimulated | ~2.5 |
Note: The reported IC50 values are approximate and can vary based on the specific assay conditions, such as the dynamin isoform, the presence of stimulating agents (like lipids or SH3 domains), and buffer composition.[10][11]
Troubleshooting
-
High Background: This may be due to phosphate contamination in the GTP stock or non-enzymatic hydrolysis of GTP. Using high-purity GTP and fresh buffers can mitigate this.
-
Low Signal: The enzyme concentration or incubation time may be too low. Optimize these parameters to ensure a robust signal-to-noise ratio.
-
Precipitation: Some inhibitors may precipitate at high concentrations. Visually inspect the wells and consider using a lower concentration range if precipitation is observed.
Conclusion
This application note provides a comprehensive framework for the in vitro characterization of this compound. The detailed protocol for the colorimetric GTPase assay allows for the determination of the inhibitor's potency. By following this standardized methodology, researchers can obtain reliable and reproducible data to advance the development of novel dynamin inhibitors for research and therapeutic applications.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. GTPase activity of dynamin and resulting conformation change are essential for endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Distinct functions of dynamin isoforms in tumorigenesis and their potential as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Dynamin IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin is a family of large GTPases that are essential for membrane fission events in eukaryotic cells, most notably in the context of endocytosis.[1][2][3][4][5] These proteins assemble at the neck of budding vesicles, and through GTP hydrolysis, facilitate the scission of the vesicle from the parent membrane.[1][2][3][4] The dynamin family in mammals comprises three main isoforms: Dynamin-1, which is predominantly expressed in neurons; Dynamin-2, which is ubiquitously expressed; and Dynamin-3, which is found primarily in the testes and to a lesser extent in the brain and lungs.[3][6][7] Given their central role in cellular trafficking, dynamins are attractive targets for studying and potentially treating a variety of diseases, including neurodegenerative disorders, infectious diseases, and cancer.[2][8]
Dynamin IN-1 is a potent inhibitor of dynamin, exhibiting an IC50 value of 1.0 µM.[9] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate the role of dynamin in various cellular processes.
Product Information: this compound
| Property | Value | Reference |
| Product Name | This compound | [9] |
| Target | Dynamin | [9] |
| IC50 | 1.0 µM | [9] |
| Molecular Weight | 344.43 g/mol | N/A |
| Solubility | Soluble in DMSO | [9] |
| Storage | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months. | [9] |
Mechanism of Action
This compound functions by inhibiting the GTPase activity of dynamin.[9] This inhibition prevents the conformational changes required for membrane constriction and fission, thereby blocking the scission of nascent vesicles during endocytosis. The expected cellular outcome of treating cells with this compound is the accumulation of clathrin-coated pits at the plasma membrane, which are unable to detach and form intracellular vesicles.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Dynamin-Mediated Endocytosis and Inhibition by this compound.
Caption: General experimental workflow for using this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[9]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
General Protocol for Cell Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips for imaging) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) to determine the optimal concentration for your specific cell type and experimental endpoint. A DMSO control (vehicle control) should always be included, using the same final concentration of DMSO as in the highest concentration of this compound.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific assay. For acute inhibition of endocytosis, a pre-incubation of 30 minutes to 1 hour is often sufficient. For longer-term effects on cell signaling or viability, incubation times of 6, 12, or 24 hours may be necessary.
Assessing the Effect of this compound on Endocytosis (Transferrin Uptake Assay)
This assay measures clathrin-mediated endocytosis, a process critically dependent on dynamin.
-
Cell Preparation: Seed cells on glass coverslips in a 24-well plate.
-
Inhibitor Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1 µM) or vehicle control for 30-60 minutes at 37°C.
-
Serum Starvation: After treatment, wash the cells with pre-warmed serum-free medium and incubate in serum-free medium for 30 minutes at 37°C to clear surface-bound transferrin.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to the cells at a final concentration of 25 µg/mL and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Acid Wash: To remove non-internalized, surface-bound transferrin, wash the cells twice with ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 1 minute each on ice.
-
Fixation and Staining: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. If desired, counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the internalized transferrin using a fluorescence microscope. Quantify the fluorescence intensity per cell to determine the extent of endocytosis inhibition.
Immunofluorescence Staining for Clathrin and Dynamin Localization
This protocol allows for the visualization of the subcellular localization of key endocytic proteins following dynamin inhibition.
-
Cell Preparation and Treatment: Seed cells on glass coverslips and treat with this compound or vehicle control as described in the general protocol.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against clathrin heavy chain and a dynamin isoform (e.g., anti-Dynamin-2 for non-neuronal cells) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS, with the second wash containing DAPI for nuclear counterstaining. Mount the coverslips and image using a confocal microscope. Look for the accumulation of clathrin and dynamin at the plasma membrane in this compound treated cells.
Quantitative Data Summary
| Assay | Cell Type | Treatment Conditions | Observed Effect | Reference |
| GTPase Activity Assay | Purified Dynamin | N/A | IC50 of 1.0 µM for this compound. | [9] |
| Endocytosis Rate | Hippocampal Neurons | Dynamin-1 Knockout | Rate of endocytosis decay was reduced to 33-41% of wild-type during high-frequency stimulation. | [10] |
| Vesicle Size | Hippocampal Neurons | Dynamin-1 Knockout | Mean synaptic vesicle diameter increased by ~40-64%. | [10] |
| Cell Fusion | Osteoclast Precursors | Dynamin-1/2 Double Knockout | ~80% reduction in the formation of protrusive structures required for fusion. | [1] |
Note: The quantitative data on endocytosis rate, vesicle size, and cell fusion are from studies using genetic knockout of dynamin. Similar qualitative effects, such as the inhibition of endocytosis, are expected with the use of this compound. Researchers should perform their own dose-response and time-course experiments to determine the precise quantitative effects in their specific experimental system.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable effect | - Inhibitor concentration is too low.- Incubation time is too short.- Inhibitor has degraded. | - Perform a dose-response experiment to find the optimal concentration.- Increase the incubation time.- Use a fresh aliquot of this compound. |
| High cell toxicity | - Inhibitor concentration is too high.- Prolonged incubation time. | - Lower the inhibitor concentration.- Reduce the incubation time.- Perform a cell viability assay (e.g., MTT or Trypan blue exclusion) to determine the cytotoxic concentration. |
| Inconsistent results | - Inconsistent cell density.- Variability in inhibitor preparation. | - Ensure consistent cell seeding density.- Prepare fresh working solutions of the inhibitor for each experiment. |
Conclusion
This compound is a valuable tool for studying the multifaceted roles of dynamin in cell biology. By effectively inhibiting dynamin's GTPase activity, researchers can dissect its involvement in endocytosis, membrane trafficking, and signaling. The protocols provided here offer a starting point for utilizing this compound in cell culture experiments. It is crucial to optimize the experimental conditions, including inhibitor concentration and treatment duration, for each specific cell type and assay to ensure reliable and reproducible results.
References
- 1. rupress.org [rupress.org]
- 2. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Redundant and Distinct Functions for Dynamin-1 and Dynamin-2 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overlapping Role of Dynamin Isoforms in Synaptic Vesicle Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dynamin 1 controls vesicle size and endocytosis at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore: Application Notes and Protocols for Neuronal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore is a cell-permeable small molecule that acts as a potent, reversible, and non-competitive inhibitor of the GTPase activity of dynamin.[1][2] Dynamin is a key protein responsible for the scission of nascent vesicles from the plasma membrane during endocytosis.[1][3] In neurons, dynamin plays a critical role in synaptic vesicle recycling, a process essential for sustained neurotransmission.[2][4] Dynasore targets both dynamin-1, the neuron-specific isoform, and the ubiquitously expressed dynamin-2, making it a valuable tool for studying the dynamics of endocytosis and its role in various neuronal processes.[1][2]
These application notes provide a comprehensive guide to using Dynasore in neuronal cultures, including optimal working concentrations, detailed experimental protocols, and an overview of its effects on cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of Dynasore in neuronal and related cellular models.
Table 1: In Vitro Inhibition of Dynamin GTPase Activity
| Parameter | Value | Cell/System | Reference |
| IC50 (Dynamin 1/2) | ~15 µM | Cell-free assay | [2] |
| IC50 (Synaptic Vesicle Endocytosis) | 26.8 µM (Dyngo-4a, an analog) | Rat brain synaptosomes | [5] |
| IC50 (Transferrin Uptake) | ~15 µM | HeLa cells | [1] |
Table 2: Recommended Working Concentrations in Neuronal Cultures
| Application | Concentration Range | Incubation Time | Neuronal Type | Reference |
| Inhibition of Synaptic Vesicle Endocytosis | 80 - 160 µM | 5 - 30 minutes | Hippocampal, Motor Neurons | [1][6] |
| General Endocytosis Blockade | 80 µM | 30 minutes | Hippocampal Neurons | [1] |
| Study of Transmitter Release | 80 µM | 20 minutes | Frog Neuromuscular Junction | [7] |
Note: The optimal concentration and incubation time should be empirically determined for each specific neuronal cell type and experimental condition. Dynasore's activity can be reduced by binding to serum proteins; therefore, it is recommended to use it in serum-free or low-protein media.[1]
Mechanism of Action and Signaling Pathways
Dynasore inhibits the GTPase activity of dynamin, which is the final and essential step in the scission of clathrin-coated pits from the plasma membrane during endocytosis. By blocking this process, Dynasore effectively halts clathrin-mediated endocytosis, leading to an accumulation of U-shaped and O-shaped clathrin-coated pits at the cell surface.[1]
Figure 1: Mechanism of Dynasore Action. Dynasore inhibits the GTPase activity of dynamin, preventing the scission of clathrin-coated vesicles and thereby blocking endocytosis and downstream processes like synaptic vesicle recycling.
Beyond its primary role in endocytosis, the inhibition of dynamin by Dynasore can have several downstream consequences on neuronal signaling:
-
Synaptic Vesicle Recycling: Dynasore completely and reversibly blocks compensatory synaptic vesicle endocytosis in hippocampal neurons without affecting exocytosis.[2] This leads to a depletion of the readily releasable pool of synaptic vesicles upon sustained stimulation.
-
Receptor Trafficking and Signaling: By inhibiting the internalization of cell surface receptors, Dynasore can alter the duration and intensity of downstream signaling cascades.
-
Potential Off-Target Effects: Some studies have reported that Dynasore can increase the probability of transmitter release and elevate resting intra-terminal calcium levels, suggesting potential off-target effects that should be considered when interpreting results.[7]
Experimental Protocols
The following are detailed protocols for key experiments using Dynasore in neuronal cultures.
Protocol 1: Assessment of Neuronal Viability after Dynasore Treatment
This protocol describes how to assess the cytotoxicity of Dynasore on primary neuronal cultures using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Dynasore (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Plate primary neurons in a 96-well plate at a desired density and culture for at least 7 days in vitro (DIV) to allow for maturation.
-
Prepare serial dilutions of Dynasore in pre-warmed, serum-free culture medium. A typical concentration range to test is 10-200 µM. Include a vehicle control (DMSO) at the highest concentration used for Dynasore.
-
Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of Dynasore or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 1, 6, or 24 hours) at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2: Workflow for MTT Cell Viability Assay with Dynasore.
Protocol 2: Immunofluorescence Staining for Inhibition of Synaptic Vesicle Endocytosis
This protocol uses the fluorescent styryl dye FM4-64 to visualize the inhibition of synaptic vesicle endocytosis in primary hippocampal neurons treated with Dynasore.
Materials:
-
Primary hippocampal neurons cultured on coverslips
-
Tyrode's solution (containing in mM: 119 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 25 HEPES, 30 glucose; pH 7.4)
-
High K+ Tyrode's solution (containing in mM: 34 NaCl, 90 KCl, 2 CaCl2, 2 MgCl2, 25 HEPES, 30 glucose; pH 7.4)
-
FM4-64 dye
-
Dynasore
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Culture primary hippocampal neurons on poly-D-lysine coated coverslips for 14-21 DIV.
-
Pre-incubate the neurons with 80 µM Dynasore or vehicle (DMSO) in Tyrode's solution for 15-30 minutes at 37°C.
-
To load the synaptic vesicles with FM4-64, replace the medium with high K+ Tyrode's solution containing 10 µM FM4-64 and the respective Dynasore or vehicle concentration. Incubate for 90 seconds.
-
Wash the coverslips extensively with Tyrode's solution (without FM4-64) for 5-10 minutes to remove surface-bound dye.
-
To stimulate dye unloading (exocytosis), incubate the coverslips in high K+ Tyrode's solution (without FM4-64) for 90 seconds.
-
Immediately after the unloading stimulus, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the coverslips using a fluorescence microscope. In control neurons, a significant portion of the FM4-64 dye will be released upon the second high K+ stimulation. In Dynasore-treated neurons, the initial loading will be reduced, and the unloading will be impaired, indicating a block in endocytosis and subsequent vesicle recycling.
Figure 3: Experimental Workflow for FM4-64 Staining.
Protocol 3: Western Blot Analysis of Proteins Involved in Endocytosis
While Dynasore directly inhibits GTPase activity and not protein expression, Western blotting can be used to assess the levels of key endocytic proteins in neuronal lysates after prolonged exposure to Dynasore to check for any indirect effects on protein stability or expression.
Materials:
-
Primary neuronal cultures
-
Dynasore
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Dynamin 1, anti-Clathrin, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuronal cultures with the desired concentration of Dynasore or vehicle for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like actin.
Conclusion
Dynasore is a powerful and widely used tool for investigating the role of dynamin-dependent endocytosis in neuronal function. Its rapid and reversible action allows for acute perturbation of synaptic vesicle recycling and other endocytic processes. Researchers should carefully consider the optimal working concentration for their specific neuronal model and be mindful of potential off-target effects. The protocols provided here offer a starting point for utilizing Dynasore to explore the intricate mechanisms of neuronal communication and signaling.
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore | Cell Signaling Technology [cellsignal.com]
- 3. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. Different dynamin blockers interfere with distinct phases of synaptic endocytosis during stimulation in motoneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynasore, an inhibitor of dynamin, increases the probability of transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Dynamin IN-1 Treatment of Primary Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin is a large GTPase essential for clathrin-mediated endocytosis (CME) and other membrane scission events within eukaryotic cells.[1] It exists in three main isoforms in mammals: Dynamin 1, which is predominantly expressed in neurons; Dynamin 2, which is ubiquitously expressed; and Dynamin 3, which is found in the brain and testes.[2] Dynamin polymerizes at the neck of budding vesicles and utilizes the energy from GTP hydrolysis to facilitate their scission from the parent membrane.[3][4] Inhibition of dynamin function serves as a critical tool for studying endocytic pathways and has potential therapeutic applications.
Dynamin IN-1 is a potent, cell-permeable inhibitor of dynamin. It effectively blocks the GTPase activity of dynamin, thereby inhibiting dynamin-dependent endocytosis. This document provides detailed protocols for the preparation and application of this compound for the treatment of primary cell lines, along with methods to assess its inhibitory effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other commonly used dynamin inhibitors for comparison.
| Inhibitor | Target(s) | IC50 Value | Notes |
| This compound | Dynamin | 1.0 µM[5] | Potent dynamin inhibitor. |
| Dynasore | Dynamin 1/2, Drp1 | ~15 µM[6] | Non-competitive inhibitor of GTPase activity. |
| Dyngo-4a | Dynamin 1, Dynamin 2 | 0.38 µM (brain DynI), 2.3 µM (rec DynII) | A more potent and less cytotoxic analog of Dynasore. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the primary cell line
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO.[5] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO. For example, to make 1 ml of a 10 mM stock solution of a compound with a molecular weight of 344.4 g/mol , dissolve 3.44 mg in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the cell culture medium.
-
It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific primary cell line and experimental conditions, starting with a range around the IC50 value (e.g., 1 µM, 5 µM, 10 µM).
Protocol for Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron culture (e.g., hippocampal or cortical neurons)[7][8]
-
Complete neuron culture medium
-
This compound working solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated coverslips) to the desired confluency and developmental stage.[7]
-
Prepare the this compound working solution at the desired concentration in complete neuron culture medium. A vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) should be prepared in parallel.
-
Carefully remove the existing culture medium from the neurons.
-
Add the this compound working solution or the vehicle control to the cells.
-
Incubate the cells for the desired treatment duration. A typical starting point for acute inhibition is 30 minutes to 1 hour.[9] The optimal time should be determined empirically for your specific assay.
-
Following incubation, proceed with the desired downstream analysis, such as an endocytosis assay or immunofluorescence staining.
-
If fixing the cells, gently wash the cells twice with PBS before adding the fixative.
Protocol for Assessing Endocytosis Inhibition using Transferrin Uptake Assay
This protocol describes a qualitative and quantitative method to assess the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Materials:
-
Primary cells treated with this compound or vehicle control
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) or a cell-impermeant quencher to remove surface-bound fluorescence
-
PBS
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Starvation: Wash the treated and control cells twice with warm PBS and then incubate in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[10]
-
Ligand Binding: Place the cells on ice (or at 4°C) and incubate with medium containing fluorescently labeled transferrin (e.g., 5-25 µg/ml) for 30 minutes to allow binding to the transferrin receptor on the cell surface.[11]
-
Internalization: To initiate endocytosis, replace the cold medium with pre-warmed (37°C) medium containing the same concentration of fluorescently labeled transferrin and incubate for a defined period (e.g., 5-30 minutes).[10] The incubation time will depend on the cell type and the specific endocytic step being investigated.
-
Stopping Endocytosis and Removing Surface-Bound Ligand: To stop the uptake, quickly place the cells back on ice and wash them three times with ice-cold PBS. To remove non-internalized, surface-bound transferrin, incubate the cells with ice-cold acid wash buffer for 5 minutes on ice, followed by two washes with ice-cold PBS.[10]
-
Fixation and Visualization (for Microscopy):
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope. In control cells, internalized transferrin will appear as punctate structures within the cytoplasm. In this compound-treated cells, a significant reduction in intracellular fluorescence is expected.
-
-
Quantification (for Flow Cytometry):
-
After the acid wash, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS containing 1% BSA.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in the mean fluorescence intensity in the this compound-treated sample compared to the control indicates inhibition of endocytosis.
-
Visualization of Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of clathrin-mediated endocytosis and the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment and assessment of endocytosis inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Nanoscopy Reveals Heparan Sulfate Clusters as Docking Sites for SARS-CoV-2 Attachment and Entry [elifesciences.org]
- 5. Dynamin 1 controls vesicle size and endocytosis at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 9. Crosstalk between Akt/GSK3β signaling and dynamin-1 regulates clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamin 1- and 3-Mediated Endocytosis Is Essential for the Development of a Large Central Synapse In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamin-dependent Transferrin Receptor Recycling by Endosome-derived Clathrin-coated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Receptor Internalization Using Dynamin IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor internalization is a fundamental cellular process that modulates signal transduction, nutrient uptake, and synaptic transmission. A key player in many internalization pathways is the large GTPase dynamin, which mediates the fission of endocytic vesicles from the plasma membrane. Dynamin IN-1 is a potent inhibitor of dynamin's GTPase activity, making it a valuable tool for studying dynamin-dependent endocytic processes, particularly clathrin-mediated endocytosis (CME).[1][2] These application notes provide detailed protocols and guidelines for utilizing this compound to investigate receptor internalization.
Mechanism of Action
Dynamin assembles as a helical collar at the neck of budding vesicles.[3][4] Upon GTP hydrolysis, dynamin undergoes a conformational change that constricts and severs the membrane, releasing the vesicle into the cytoplasm.[3][4][5][6] this compound inhibits this process by targeting the GTPase domain of dynamin, thereby preventing vesicle scission and causing an accumulation of clathrin-coated pits at the plasma membrane.[1][3]
Applications
-
Investigating Clathrin-Mediated Endocytosis (CME): this compound can be used to confirm the involvement of dynamin in the internalization of a specific receptor. Inhibition of receptor uptake in the presence of this compound is strong evidence for a CME-dependent mechanism.
-
Studying Receptor Trafficking and Signaling: By arresting endocytosis, this compound allows for the study of receptor signaling events that are confined to the plasma membrane, helping to dissect the spatial and temporal regulation of signaling pathways.[7][8]
-
High-Throughput Screening: Due to its cell-permeable nature, this compound can be employed in high-throughput screening assays to identify novel regulators of endocytosis or to screen for compounds that modulate receptor internalization.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound and other commonly used dynamin inhibitors. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | Dynamin | 1.0 µM | Potent dynamin inhibitor.[1][2] |
| Dynasore | Dynamin 1/2, Drp1 | 15 µM | Cell-permeable, non-competitive inhibitor of GTPase activity. |
| Dyngo-4a | Dynamin I/II | 0.38 µM (brain DynI) | A potent and less cytotoxic analog of Dynasore. |
| MiTMAB | Dynamin | Kᵢ of 940 nM | Targets the dynamin-phospholipid interaction. |
| Dynole 34-2 | Dynamin 1/2 | 6.9 µM (Dynamin 1) | Potent dynamin GTPase inhibitor with antimitotic effects. |
Experimental Protocols
Protocol 1: Transferrin Internalization Assay by Fluorescence Microscopy
This protocol describes a classic assay to monitor CME using fluorescently labeled transferrin, which is internalized via the transferrin receptor.
Materials:
-
Cells cultured on glass coverslips
-
This compound (stock solution in DMSO)
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate to achieve 60-70% confluency on the day of the experiment.
-
Serum Starvation: Wash cells twice with warm PBS and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Dilute this compound to the desired final concentration (e.g., 1-10 µM) in serum-free medium. Pre-incubate the cells with the this compound solution for 30 minutes at 37°C. Include a vehicle control (DMSO) at the same final concentration.
-
Ligand Internalization: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the wells and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Wash: Place the plate on ice and wash the cells three times with ice-cold PBS to stop internalization and remove unbound transferrin.
-
Acid Wash (Optional): To remove surface-bound transferrin, incubate the cells with a pre-chilled acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) for 2-5 minutes on ice. Wash three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope. In control cells, transferrin will appear as punctate structures within the cytoplasm. In this compound-treated cells, transferrin fluorescence will be predominantly localized at the plasma membrane, indicating inhibited internalization.
Protocol 2: GPCR Internalization Assay by Flow Cytometry
This protocol provides a quantitative method to assess the internalization of a G protein-coupled receptor (GPCR) using an antibody-based labeling approach.
Materials:
-
Cells expressing the GPCR of interest (preferably with an extracellular epitope tag, e.g., HA or FLAG)
-
This compound (stock solution in DMSO)
-
Agonist for the GPCR
-
Primary antibody against the extracellular epitope tag
-
Fluorescently labeled secondary antibody
-
FACS buffer (PBS with 1% BSA and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cells in a 12-well plate to near confluency.
-
Inhibitor and Agonist Treatment: Pre-treat cells with this compound (e.g., 1-10 µM) or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C.
-
Stimulation: Add the specific agonist for your GPCR of interest at a saturating concentration and incubate for the desired time (e.g., 30 minutes) at 37°C to induce internalization. Include an unstimulated control.
-
Cell Detachment: Place the plate on ice. Wash cells with ice-cold PBS and detach them using a non-enzymatic cell dissociation solution.
-
Antibody Staining: Transfer the cells to FACS tubes. Pellet the cells by centrifugation and resuspend in ice-cold FACS buffer containing the primary antibody against the extracellular tag. Incubate for 1 hour on ice.
-
Secondary Antibody Staining: Wash the cells twice with FACS buffer. Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.
-
FACS Analysis: Wash the cells twice with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of receptor remaining on the cell surface. A decrease in MFI in agonist-treated cells compared to unstimulated cells indicates internalization. Inhibition of this decrease by this compound demonstrates dynamin-dependent internalization.
Visualizations
Caption: Signaling pathway of clathrin-mediated endocytosis and the point of inhibition by this compound.
Caption: A streamlined workflow for the transferrin internalization assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dynamin-dependent Vesicle Twist at the Final Stage of Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dynamin-Actin Interaction Is Required for Vesicle Scission during Endocytosis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdc-berlin.de [mdc-berlin.de]
- 7. Suppression of EGFR endocytosis by dynamin depletion reveals that EGFR signaling occurs primarily at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of EGFR endocytosis by dynamin depletion reveals that EGFR signaling occurs primarily at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Dynamin IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dynamin IN-1, a potent dynamin inhibitor, in live-cell imaging studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data for effective experimental design and interpretation. Due to the limited publicly available data specifically for this compound, this guide also incorporates information from well-characterized dynamin inhibitors like Dynasore to provide a broader context and recommends independent validation.
Introduction to Dynamin and its Inhibition
Dynamin is a large GTPase essential for various cellular processes, most notably endocytosis, where it mediates the scission of nascent vesicles from the plasma membrane.[1][2] It is also involved in organelle division, cytokinesis, and pathogen resistance.[3] Dynamin exists in three main isoforms in mammals: Dynamin 1 (DNM1), primarily in neurons; Dynamin 2 (DNM2), ubiquitously expressed; and Dynamin 3 (DNM3), found in the testis, brain, and lung. All isoforms share a conserved structure including a GTPase domain, a pleckstrin homology (PH) domain for membrane binding, and a proline-rich domain (PRD) for protein-protein interactions.
Inhibition of dynamin function is a critical tool for studying these cellular processes. Chemical inhibitors offer acute and reversible control over dynamin activity, making them ideal for live-cell imaging experiments.
This compound: A Potent Inhibitor
This compound is a potent, cell-permeable inhibitor of dynamin with a reported half-maximal inhibitory concentration (IC50) of 1.0 µM.[3][4] While detailed mechanistic studies are not widely published, it is presumed to interfere with dynamin's function, thereby blocking dynamin-dependent endocytosis and other related cellular events.
Chemical Properties of this compound: [4]
| Property | Value |
| Molecular Formula | C23H24N2O |
| Molecular Weight | 344.45 g/mol |
| CAS Number | 1345853-50-0 |
| Appearance | White to off-white solid |
| Solubility | DMSO: 100 mg/mL (290.32 mM) |
Mechanism of Action: The Role of Dynamin in Endocytosis
Dynamin polymerizes around the neck of budding vesicles. Upon GTP hydrolysis, dynamin undergoes a conformational change that constricts and severs the membrane, releasing the vesicle into the cytoplasm. Inhibition of this process leads to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach.
Caption: Dynamin's role in clathrin-mediated endocytosis and the point of inhibition.
Application Notes
General Considerations for Live-Cell Imaging with Dynamin Inhibitors
-
Cell Type Specificity: The effective concentration and incubation time for this compound may vary between cell lines. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cells.
-
Off-Target Effects: While this compound is reported as a potent dynamin inhibitor, the potential for off-target effects should be considered, as has been observed with other dynamin inhibitors like Dynasore.[5][6] Control experiments, such as using a structurally related but inactive compound (if available) or genetic knockdown of dynamin, are recommended to confirm the specificity of the observed effects.
-
Solvent Effects: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1%). A vehicle control (DMSO alone) should always be included in experiments.
-
Reversibility: Many small molecule inhibitors are reversible. To test for reversibility, the inhibitor can be washed out, and the recovery of the cellular process can be monitored over time.
Visualizing the Effects of Dynamin Inhibition
Live-cell imaging can be used to observe various consequences of dynamin inhibition, including:
-
Inhibition of Endocytosis: This can be visualized by monitoring the uptake of fluorescently labeled cargo that enters the cell via dynamin-dependent pathways, such as transferrin (for clathrin-mediated endocytosis) or cholera toxin subunit B (for caveolin-mediated endocytosis).
-
Accumulation of Endocytic Pits: Using fluorescently tagged clathrin or dynamin, an increase in the number and lifetime of stalled endocytic pits at the plasma membrane can be observed.
-
Morphological Changes: Inhibition of dynamin can lead to changes in cell morphology, such as alterations in membrane ruffling.[5]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
This protocol outlines a method to determine the effective and non-toxic concentration range of this compound for your specific cell line using a live/dead cell assay.
Materials:
-
This compound (MedChemExpress, HY-1345853-50-0 or equivalent)
-
Cell line of interest
-
Complete culture medium
-
DMSO (cell culture grade)
-
96-well clear-bottom black imaging plate
-
Live/Dead viability/cytotoxicity kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (DMSO only).
-
Treatment: Replace the culture medium in the wells with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a duration relevant to your planned live-cell imaging experiment (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.
-
Staining: At the end of the incubation period, wash the cells once with PBS and then stain with the Live/Dead reagents according to the manufacturer's instructions.
-
Imaging and Analysis: Image the wells using a fluorescence microscope with appropriate filters for the live (e.g., Calcein AM - green) and dead (e.g., Ethidium Homodimer-1 - red) stains. Quantify the percentage of live and dead cells for each concentration.
Expected Results: This will allow you to determine the concentration range that effectively inhibits dynamin-dependent processes without causing significant cell death.
Caption: Workflow for determining the optimal concentration of this compound.
Protocol 2: Live-Cell Imaging of Transferrin Uptake Inhibition
This protocol describes how to visualize the inhibition of clathrin-mediated endocytosis using fluorescently labeled transferrin.
Materials:
-
Cells grown on glass-bottom imaging dishes
-
This compound
-
Transferrin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Serum-free culture medium
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Plate cells on imaging dishes to reach 60-70% confluency.
-
Serum Starvation: Prior to the experiment, starve the cells in serum-free medium for 30-60 minutes to upregulate transferrin receptor expression.
-
Inhibitor Pre-treatment: Treat the cells with the pre-determined optimal concentration of this compound (or vehicle control) in serum-free medium for 30 minutes.
-
Transferrin Labeling: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and immediately begin live-cell imaging.
-
Image Acquisition: Acquire images every 1-2 minutes for 30-60 minutes using the appropriate fluorescence channel.
-
Data Analysis: Quantify the intracellular fluorescence intensity of transferrin over time. In this compound treated cells, a significant reduction in the rate and extent of transferrin internalization is expected compared to control cells.
Quantitative Data Summary (Hypothetical based on typical dynamin inhibitor effects):
| Treatment | Internalized Transferrin (Arbitrary Fluorescence Units) at 30 min |
| Vehicle (DMSO) | 1500 ± 150 |
| This compound (1 µM) | 300 ± 50 |
| This compound (5 µM) | 150 ± 30 |
Signaling Pathways and Logical Relationships
Dynamin inhibition can have downstream effects on various signaling pathways that are dependent on receptor internalization. For example, the signaling of many receptor tyrosine kinases (RTKs) is modulated by their endocytosis.
Caption: Impact of this compound on receptor-mediated signaling pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition observed | Inhibitor concentration too low. | Perform a dose-response experiment to find the optimal concentration. |
| Cell line is resistant. | Consider alternative methods like siRNA-mediated knockdown of dynamin. | |
| High cell death | Inhibitor concentration is too high. | Lower the concentration and/or reduce the incubation time. |
| Inconsistent results | Incomplete dissolution of inhibitor. | Ensure the inhibitor is fully dissolved in DMSO before diluting in medium. |
| Variation in cell health or density. | Maintain consistent cell culture practices. |
Conclusion
This compound is a valuable tool for the acute inhibition of dynamin-dependent cellular processes. When used in conjunction with live-cell imaging, it allows for the detailed investigation of endocytosis and its role in various physiological and pathological conditions. Due to the limited specific data available for this compound, researchers are strongly encouraged to perform thorough validation experiments to determine the optimal conditions for their specific experimental system.
References
- 1. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Dynamin IN-1 Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin is a large GTPase essential for clathrin-mediated endocytosis (CME) and other membrane fission events within eukaryotic cells.[1][2][3] It self-assembles into helical collars at the necks of budding vesicles, and through GTP hydrolysis, facilitates the scission of these vesicles from the parent membrane.[2][4] The dynamin family of proteins, including the ubiquitously expressed dynamin-2, are crucial for numerous cellular processes, making them attractive targets for therapeutic intervention in diseases ranging from cancer to neurological disorders.
Dynamin IN-1 is a potent inhibitor of dynamin with a reported IC50 value of 1.0 µM.[5] These application notes provide detailed protocols for functional assays to characterize the activity of this compound, including a GTPase activity assay, a transferrin uptake assay to measure CME, and a cell viability assay.
Signaling Pathway of Dynamin in Clathrin-Mediated Endocytosis
Dynamin is recruited to clathrin-coated pits at the plasma membrane during the late stages of endocytosis. Its GTPase activity is stimulated by self-assembly into a helical polymer around the neck of the invaginated pit.[6] GTP hydrolysis is thought to induce a conformational change in the dynamin polymer, leading to membrane constriction and eventual fission of the clathrin-coated vesicle into the cytoplasm.[2][6]
References
In Vivo Delivery of Dynamin Inhibitors: Application Notes and Protocols for Preclinical Research
Disclaimer: As of November 2025, there is a lack of published in vivo studies specifically utilizing a compound designated "Dynamin IN-1". Therefore, these application notes and protocols have been developed using Dynasore , a well-characterized and widely published dynamin inhibitor, as a representative example for in vivo applications. Researchers should adapt these guidelines based on the specific properties of their chosen dynamin inhibitor and conduct appropriate pilot studies to determine optimal dosage and administration for their experimental models.
Introduction
Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes during endocytosis.[1][2] Its critical role in cellular trafficking makes it a compelling target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This document provides detailed protocols and application notes for the in vivo delivery of dynamin inhibitors, using Dynasore as a model compound, to aid researchers in preclinical studies.
Quantitative Data Summary
The following table summarizes key quantitative data for Dynasore from in vitro and in vivo studies. This information can serve as a starting point for experimental design.
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro IC50 | ~15 µM | Dynamin 1/2 GTPase activity | [3] |
| In Vivo Dosage (Intraperitoneal) | 10 mg/kg | Mice (Osteosarcoma model) | [4] |
| In Vivo Dosage (Intraperitoneal) | 30 mg/kg | Mice (Shigella infection model) | [5] |
| In Vivo Efficacy | Inhibition of osteosarcoma tumorigenesis | Mice | [4] |
| In Vivo Efficacy | Protection against weight loss | Mice (Shigella infection model) | [5] |
| Cellular Inhibition | Blocks clathrin-mediated endocytosis | Various cell lines | [1][2] |
Experimental Protocols
Preparation of Dynasore for In Vivo Administration
This protocol describes the preparation of Dynasore for intraperitoneal injection in mice.
Materials:
-
Dynasore powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol (PEG)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Vehicle Preparation:
-
Prepare the NMP/PEG vehicle by mixing the two components in the desired ratio. A commonly used vehicle for Dynasore is a mixture of NMP and PEG.
-
-
Working Solution Preparation (for a 30 mg/kg dose in a 20g mouse):
-
Calculate the required dose: For a 20g mouse, the dose is 30 mg/kg * 0.02 kg = 0.6 mg of Dynasore.
-
Determine the injection volume: A typical injection volume for mice is 100 µL.
-
Calculate the concentration of the working solution: 0.6 mg / 0.1 mL = 6 mg/mL.
-
Prepare the working solution: Based on the study by Kurkcioglu et al. (2013), a 5.5 mg/mL solution was prepared in an NMP/PEG vehicle for a 30 mg/kg dose.[5] To prepare a 6 mg/mL solution, dilute the Dynasore stock solution in the NMP/PEG vehicle. The exact ratio of NMP to PEG should be optimized for solubility and tolerability.
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure Dynasore is completely dissolved.
-
Final Formulation: The final formulation for injection will be Dynasore in the NMP/PEG vehicle.
-
Note: Always prepare the working solution fresh on the day of injection.
In Vivo Administration via Intraperitoneal (IP) Injection
This protocol outlines the procedure for administering Dynasore to mice via intraperitoneal injection.
Materials:
-
Prepared Dynasore working solution
-
Mouse restraint device
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol for disinfection
Procedure:
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not overly restrictive grip. Position the mouse so that its abdomen is accessible.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the Dynasore working solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or changes in behavior.
-
Dosing Schedule:
-
The dosing schedule will depend on the specific experimental design. In the study by Kurkcioglu et al. (2013), mice were injected at -1, +6, +23, and +30 hours relative to the time of infection.[5] In the osteosarcoma study by Zhong et al. (2019), the frequency of administration was not specified but the total dose was 10 mg/kg.[4]
Signaling Pathways and Experimental Workflows
Dynamin-Mediated Endocytosis Pathway
Dynamin is a key regulator of clathrin-mediated endocytosis, a major pathway for the internalization of cell surface receptors and other macromolecules. Inhibition of dynamin disrupts this process, affecting downstream signaling cascades.
Caption: Dynamin's role in clathrin-mediated endocytosis.
Experimental Workflow for In Vivo Efficacy Study
This workflow outlines a typical experiment to evaluate the in vivo efficacy of a dynamin inhibitor in a tumor xenograft model.
Caption: In vivo efficacy study workflow.
STAT3 Signaling Pathway Inhibition by Dynasore
In some cancer models, Dynasore has been shown to inhibit the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.
Caption: Dynasore-mediated inhibition of the STAT3 pathway.
Troubleshooting and Considerations
-
Solubility: Dynamin inhibitors can have poor aqueous solubility. It is crucial to select an appropriate vehicle and perform pilot studies to ensure the compound remains in solution upon administration. The MedchemExpress product page for "this compound" suggests two potential formulations: one with DMSO, PEG300, Tween-80, and saline, and another with DMSO and corn oil.
-
Toxicity: Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or frequency of administration.
-
Off-target effects: Small molecule inhibitors can have off-target effects. It is important to include appropriate controls in your experiments to confirm that the observed effects are due to the inhibition of dynamin.[7]
-
Pharmacokinetics: The pharmacokinetic properties of the dynamin inhibitor, such as its half-life and biodistribution, will influence the dosing regimen. If this information is not available, pilot studies may be necessary to determine these parameters.
By following these guidelines and adapting them to the specific research context, scientists and drug development professionals can effectively utilize dynamin inhibitors in in vivo studies to investigate their therapeutic potential.
References
- 1. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynasore, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Impact of Dynasore an Inhibitor of Dynamin II on Shigella flexneri Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynasore | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Dynamin IN-1 solubility and stability issues
Welcome to the technical support center for Dynamin IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (290.32 mM) with the aid of ultrasonication.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[2][3] Ensure that the stock solution is clear before proceeding with dilutions or the addition of co-solvents.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][2] For storage, the following conditions are recommended:
Q4: Can I store my in vivo working solution?
A4: It is highly recommended to prepare in vivo working solutions fresh on the day of use to ensure maximum efficacy and avoid potential issues with stability and solubility in aqueous-based buffers.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor Solubility in Aqueous Media for Cell Culture Experiments
-
Symptom: Precipitation or cloudiness is observed when diluting the DMSO stock solution in cell culture media.
-
Potential Cause: this compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to crash out of solution.
-
Solution Workflow:
References
Technical Support Center: Understanding Off-Target Effects of Dynamin Inhibitors
A Note on Nomenclature: The term "Dynamin IN-1" is not a standardized name for a specific dynamin inhibitor in scientific literature. This guide focuses on the well-characterized off-target effects of commonly used dynamin inhibitors, such as Dynasore and its analog Dyngo-4a . The principles and troubleshooting advice provided here are broadly applicable to researchers using small molecule inhibitors to study dynamin function.
Frequently Asked Questions (FAQs)
Q1: My dynamin inhibitor is affecting cellular processes that are thought to be dynamin-independent. Is this expected?
A1: Yes, this is a documented phenomenon. Studies using dynamin triple knockout (TKO) cells, which lack all three dynamin isoforms, have shown that inhibitors like Dynasore and Dyngo-4a can still inhibit processes such as fluid-phase endocytosis and peripheral membrane ruffling.[1][2][3][4][5] This indicates that these effects are independent of dynamin and are considered off-target.
Q2: What are the known off-target effects of commonly used dynamin inhibitors like Dynasore and Dyngo-4a?
A2: Besides their on-target effect on dynamin-mediated endocytosis, these inhibitors have been shown to have several off-target effects, including:
-
Inhibition of fluid-phase endocytosis: Both Dynasore and Dyngo-4a inhibit the uptake of fluid-phase markers like dextran, even in cells lacking dynamin.[1][5]
-
Inhibition of membrane ruffling: These inhibitors can block the formation of membrane ruffles, which are actin-driven structures, in a dynamin-independent manner.[1][5]
-
Effects on the actin cytoskeleton: Dynamin itself interacts with the actin cytoskeleton, but some effects of the inhibitors on actin structures may be off-target.[6][7]
-
Alteration of cholesterol homeostasis: Dynasore has been reported to affect cellular cholesterol levels and disrupt lipid rafts independently of its effect on dynamin.[5][8]
-
Modulation of signaling pathways: Dynamin inhibitors can have differential and contradictory effects on signaling pathways, such as the VEGFR2 signaling cascade, that are unrelated to their inhibition of endocytosis.[9][10][11][12] For instance, while Dynasore may not affect VEGFR2 phosphorylation, Dyngo-4a and Dynole can be strong inhibitors.[9][10][11]
Q3: How can I be sure that the effects I'm observing are due to dynamin inhibition and not off-target effects?
A3: This is a critical question in pharmacological studies. Here are some essential controls and experimental approaches:
-
Use of multiple inhibitors: Employing structurally different dynamin inhibitors that have distinct mechanisms of action can help distinguish on-target from off-target effects. If different inhibitors produce the same phenotype, it is more likely to be a specific effect.
-
Genetic controls: The gold standard is to use genetic approaches to complement pharmacological inhibition. This includes using siRNA or shRNA to knock down dynamin expression or, ideally, using dynamin knockout cell lines.[1][13]
-
Dynamin Triple Knockout (TKO) Cells: If available, performing experiments in dynamin TKO cells is the most definitive way to identify dynamin-independent, off-target effects of your inhibitor.[1][2][3][4]
-
Rescue experiments: In a dynamin knockdown or knockout background, re-expressing a wild-type, inhibitor-resistant, or mutant form of dynamin can help to confirm that the observed phenotype is indeed due to the loss of dynamin function.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify that your compound is directly binding to dynamin in a cellular context.[14][15][16][17][18]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Inhibition of a known dynamin-independent endocytic pathway (e.g., macropinocytosis). | The inhibitor is affecting membrane dynamics or the actin cytoskeleton independently of dynamin.[1][5] | 1. Confirm the dynamin-independence of the pathway in your system using dynamin knockdown/knockout. 2. Test other structurally different dynamin inhibitors. 3. Investigate for effects on the actin cytoskeleton using phalloidin staining. |
| Unexpected changes in cell signaling (e.g., phosphorylation of a kinase). | The inhibitor may be directly or indirectly affecting other signaling molecules.[9][10][11] | 1. Perform a dose-response curve to see if the signaling effect occurs at the same concentration as endocytosis inhibition. 2. Use a different dynamin inhibitor. 3. Test the effect of the inhibitor in a cell-free kinase assay with the suspected off-target kinase. |
| Alterations in cell morphology, adhesion, or motility unrelated to endocytosis. | The inhibitor could be impacting the actin cytoskeleton or cholesterol-rich membrane domains.[6][8] | 1. Visualize the actin cytoskeleton and focal adhesions using immunofluorescence. 2. Assess membrane cholesterol levels. 3. Compare the effects to those of known actin-depolymerizing agents or cholesterol-depleting drugs. |
| Inconsistent results between different cell types. | Cell-type specific expression of off-target proteins or differences in membrane composition can lead to varied responses. | 1. Characterize the on-target (dynamin inhibition) and off-target effects in each cell line independently. 2. Be cautious when extrapolating conclusions from one cell type to another. |
Quantitative Data Summary
The following table summarizes the IC50 values for Dynasore and Dyngo-4a for both their on-target (dynamin) and some off-target activities. Note that IC50 values can vary depending on the assay conditions.
| Inhibitor | Target/Process | Assay Type | IC50 Value | Reference |
| Dynasore | Dynamin 1/2 GTPase Activity | Cell-free | ~15 µM | [19] |
| Transferrin Uptake (HeLa cells) | Cell-based | ~15 µM | [19][20] | |
| NT-stimulated Dynamin 1 GTPase Activity | Cell-free | 83.5 µM | [21] | |
| Synaptic Vesicle Endocytosis (Synaptosomes) | Cell-based | >100 µM | [22] | |
| Dyngo-4a | Dynamin I GTPase Activity (no detergent) | Cell-free | 0.38 µM | [23][24] |
| Dynamin II GTPase Activity (no detergent) | Cell-free | 2.3 µM | [24][25] | |
| Transferrin Uptake (multiple cell types) | Cell-based | 5.7 µM | [23][26] | |
| NT-stimulated Dynamin 1 GTPase Activity | Cell-free | 45.4 µM | [21] | |
| Synaptic Vesicle Endocytosis (Synaptosomes) | Cell-based | 26.8 µM | [22] |
Experimental Protocols
Transferrin Uptake Assay (to measure Clathrin-Mediated Endocytosis)
This assay is a standard method to assess the on-target effect of dynamin inhibitors on clathrin-mediated endocytosis.
Methodology:
-
Cell Culture: Plate cells on glass coverslips or in imaging dishes and grow to 40-70% confluency.
-
Serum Starvation: Serum-starve the cells for 30 minutes to 2 hours to reduce baseline receptor internalization.
-
Inhibitor Treatment: Pre-incubate the cells with the dynamin inhibitor at the desired concentration (or vehicle control, e.g., DMSO) for 10-30 minutes at 37°C.
-
Transferrin Incubation: Add fluorescently-labeled transferrin (e.g., Alexa Fluor 568-transferrin) to the media and incubate for 5-15 minutes at 37°C to allow for internalization.
-
Acid Wash (optional): To remove non-internalized transferrin bound to the cell surface, briefly wash the cells with a pre-chilled acidic buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5).
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and mount the coverslips. Acquire images using fluorescence microscopy.
-
Quantification: Quantify the intracellular fluorescence intensity per cell using image analysis software.
Dextran Uptake Assay (to measure Fluid-Phase Endocytosis)
This assay is used to assess a common off-target effect of dynamin inhibitors.
Methodology:
-
Cell Culture and Inhibitor Treatment: Follow steps 1-3 from the Transferrin Uptake Assay protocol.
-
Dextran Incubation: Add fluorescently-labeled dextran (e.g., FITC-dextran) to the media and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells thoroughly with cold PBS to remove extracellular dextran.
-
Fixation and Imaging: Fix and image the cells as described for the transferrin assay.
-
Quantification: Quantify the number and intensity of fluorescent puncta per cell.
Live-Cell Imaging of Membrane Ruffling
This method allows for the direct observation of the inhibitor's effect on actin-dependent membrane dynamics.
Methodology:
-
Cell Culture: Plate cells in glass-bottom imaging dishes. If desired, transfect cells with a fluorescent marker for the actin cytoskeleton (e.g., LifeAct-GFP).
-
Imaging Setup: Place the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Baseline Imaging: Acquire time-lapse images of the cells to establish a baseline of normal membrane ruffling.
-
Inhibitor Addition: Add the dynamin inhibitor directly to the imaging medium while continuing the time-lapse acquisition.
-
Analysis: Observe and quantify changes in membrane ruffling activity before and after inhibitor addition.
Visualizations
Caption: Troubleshooting workflow for dynamin inhibitor experiments.
Caption: On-target versus off-target experimental validation.
Caption: Differential off-target effects on VEGFR2 signaling.
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct dynamin-actin interactions regulate the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct dynamin–actin interactions regulate the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Inhibition of Dynamin II Reduces Constitutive Protein Secretion from Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. tandfonline.com [tandfonline.com]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. selleckchem.com [selleckchem.com]
- 20. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dynamin IN-1 for Maximum Inhibition
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dynamin IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of dynamin.[1] Dynamins are a family of large GTPases that play a crucial role in membrane fission events, most notably in the scission of newly formed vesicles during endocytosis.[2][3] Dynamin polymerizes around the neck of a budding vesicle and, through GTP hydrolysis, constricts and severs the membrane to release the vesicle into the cytoplasm.[2][3] this compound exerts its inhibitory effect by targeting the GTPase activity of dynamin, thereby preventing vesicle scission.[1]
Q2: What is the recommended starting concentration for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is 1.0 µM.[1] However, the optimal concentration for maximal inhibition in a specific cell type or experimental system should be determined empirically. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
This compound is a solid that is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of newly opened, anhydrous DMSO. It is recommended to use ultrasonic agitation to ensure complete dissolution.[1]
-
Storage of solid powder: Store at -20°C for up to 3 years.[1]
-
Storage of stock solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Q4: I am not observing any inhibition of endocytosis after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of observable inhibition:
-
Suboptimal Incubation Time: The incubation time may be too short for the inhibitor to effectively penetrate the cells and inhibit dynamin. While some dynamin inhibitors can show effects within minutes, an incubation time of 30 minutes is a common starting point.[4] Consider performing a time-course experiment (e.g., 15 min, 30 min, 1 hour, 2 hours) to determine the optimal incubation period for your specific cell line and experimental conditions.
-
Incorrect Concentration: The concentration of this compound may be too low. Verify the calculations for your stock solution and working dilutions. Perform a dose-response experiment to identify the optimal concentration.
-
Cell Type Variability: Different cell lines can exhibit varying sensitivities to inhibitors due to differences in membrane permeability, expression levels of dynamin isoforms, or the presence of drug efflux pumps.
-
Inhibitor Inactivity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
-
Assay Sensitivity: The assay used to measure endocytosis may not be sensitive enough to detect partial inhibition. Consider using a well-established and quantifiable assay, such as the transferrin uptake assay.
Q5: I am observing significant cell death after treatment with this compound. How can I mitigate this?
Cell toxicity can be a concern with any small molecule inhibitor. Here are some steps to address this:
-
Reduce Incubation Time: Prolonged exposure to the inhibitor can lead to cytotoxicity. Try to use the shortest incubation time that still provides maximal inhibition.
-
Lower the Concentration: High concentrations of the inhibitor are more likely to cause off-target effects and toxicity. Determine the lowest effective concentration through a dose-response experiment.
-
Perform a Viability Assay: Use a cell viability assay (e.g., MTT, trypan blue exclusion) to run in parallel with your experiment to quantify the cytotoxic effects of different concentrations and incubation times of this compound.
-
Consider Serum Concentration: Some inhibitors can bind to serum proteins, which can affect their availability and toxicity. If you are incubating in serum-free media, consider if this might be contributing to increased toxicity.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used dynamin inhibitors.
| Inhibitor | Target | IC50 | Cell Permeability |
| This compound | Dynamin | 1.0 µM[1] | Yes |
| Dynasore | Dynamin1/2, Drp1 | ~15 µM[5] | Yes[5] |
| Dyngo-4a | Dynamin | Not specified | Yes |
| MiTMAB | Dynamin | Not specified | Yes |
Experimental Protocols
Protocol: Assessing Dynamin Inhibition using a Transferrin Uptake Assay
This protocol describes a common method to quantify the rate of clathrin-mediated endocytosis, a process dependent on dynamin.
Materials:
-
Cells grown on glass coverslips or in a multi-well plate
-
Serum-free cell culture medium
-
This compound
-
Fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Acid wash buffer (e.g., 0.1 M glycine, 0.9% NaCl, pH 2.5)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells on coverslips or in a multi-well plate to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash the cells with serum-free medium and incubate in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.
-
Inhibitor Incubation: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO). Replace the medium with the inhibitor-containing medium and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Transferrin Uptake: Add fluorescently-labeled transferrin to each well at a final concentration of 25-50 µg/mL. Incubate for 10-15 minutes at 37°C to allow for endocytosis.
-
Stop Uptake and Remove Surface-Bound Transferrin: Place the plate on ice and wash the cells twice with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, incubate the cells with ice-cold acid wash buffer for 5 minutes.
-
Fixation: Wash the cells three times with ice-cold PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. If using coverslips, mount them on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The amount of internalized transferrin can be quantified by measuring the mean fluorescence intensity per cell using image analysis software. For a plate-based assay, the total fluorescence per well can be measured using a plate reader.
Visualizations
Caption: Dynamin-mediated endocytosis signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynamins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Dynamin IN-1 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity issues encountered when using Dynamin IN-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of dynamin, a GTPase enzyme essential for various cellular processes. With an IC50 of 1.0 µM, it primarily functions by disrupting clathrin-mediated endocytosis and cytokinesis. Dynamins are crucial for scission of newly formed vesicles from the cell membrane during endocytosis and for the final separation of daughter cells during cell division. Inhibition of these processes can lead to cell cycle arrest and, subsequently, programmed cell death (apoptosis).
Q2: What are the common causes of this compound induced cytotoxicity?
The primary cause of cytotoxicity is the on-target inhibition of dynamin, which disrupts essential cellular functions. However, other factors can contribute to or exacerbate cytotoxicity:
-
High Concentrations: Exceeding the optimal concentration range for a specific cell line can lead to excessive inhibition of endocytosis and cytokinesis, triggering widespread apoptosis.
-
Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative cellular stress and toxicity.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to dynamin inhibition. Highly proliferative cells, such as many cancer cell lines, are often more susceptible.
-
Off-Target Effects: While specific data for this compound is limited, other dynamin inhibitors like Dynasore have been shown to have off-target effects, such as inhibiting fluid-phase endocytosis and membrane ruffling, independent of dynamin. These off-target effects could contribute to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
Q3: What are the typical signs of cytotoxicity observed with this compound?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, and membrane blebbing.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation (e.g., caspase-3/7) or DNA fragmentation (e.g., TUNEL assay).
-
Formation of multinucleated cells due to failed cytokinesis.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot cytotoxicity issues when using this compound.
Issue 1: Excessive Cell Death Observed Shortly After Treatment
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a concentration around the IC50 (1.0 µM) and test a range of lower and higher concentrations. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control to assess its effect. |
| Cell line hypersensitivity | Consider using a less sensitive cell line if possible. Alternatively, reduce the treatment duration. |
Issue 2: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Troubleshooting Step |
| Prolonged exposure | Reduce the incubation time with this compound. A time-course experiment can help identify the optimal treatment duration. |
| Inhibition of essential cellular processes | This is an expected on-target effect. If the goal is to study dynamin inhibition without inducing cell death, consider using lower concentrations for shorter durations. |
| Compound instability | Prepare fresh stock solutions of this compound regularly and store them properly to avoid degradation. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell culture practices, including cell density, passage number, and media composition. |
| Inaccurate compound concentration | Ensure accurate and consistent preparation of this compound stock and working solutions. |
| Precipitation of the compound | Visually inspect the media after adding this compound to ensure it is fully dissolved. If precipitation occurs, refer to the solubility protocols. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other commonly used dynamin inhibitors for comparative purposes.
Table 1: IC50 Values of Dynamin Inhibitors
| Inhibitor | IC50 (µM) | Target | Reference |
| This compound | 1.0 | Dynamin | [1] |
| Dynasore | ~15 | Dynamin 1/2, Drp1 | [2] |
| Dyngo-4a | 5.7 (for transferrin uptake) | Dynamin | [3] |
| MiTMAB | Varies by cell line | Dynamin | [4] |
Table 2: Effective Concentrations of Dynamin Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Effective Concentration (µM) | Observed Effect | Reference |
| Dynasore | Hippocampal Neurons | 80 | Full inhibition of endocytosis | [5] |
| Dyngo-4a | U2OS | 5.7 | Inhibition of transferrin endocytosis | [3] |
| MiTMAB | CCRF-CEM, THP-1 | 2-3 | Reduction in proliferation | [6] |
| MiTMAB | HeLa, H460, SW480 | 0.1 - 10 | Reduced proliferation and viability | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Use an ultrasonic bath to aid dissolution if necessary.[1]
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Assessing Dynamin Inhibition via Transferrin Uptake Assay
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with this compound at the desired concentration for a short period (e.g., 30 minutes).
-
Transferrin Incubation: Add fluorescently labeled transferrin to the media and incubate for a defined period (e.g., 15-30 minutes) to allow for endocytosis.
-
Washing: Wash the cells with cold PBS to remove non-internalized transferrin. An acid wash step can be included to strip surface-bound transferrin.
-
Fixation and Staining: Fix the cells with paraformaldehyde and, if desired, stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize the internalized transferrin using fluorescence microscopy.
-
Quantification: Quantify the fluorescence intensity per cell to determine the extent of transferrin uptake inhibition.
Visualizations
Caption: Signaling pathway of dynamin-mediated endocytosis and the point of inhibition by this compound.
Caption: Apoptosis pathway induced by cytokinesis failure due to dynamin inhibition.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. The role of dynamin-related protein 1 in cancer growth: a promising therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells | PLOS One [journals.plos.org]
Technical Support Center: Controlling for Non-Specific Binding of Dynamin IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the non-specific binding of Dynamin IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a small molecule inhibitor of dynamin, a GTPase essential for endocytosis and other cellular processes. It has been reported to have an IC50 of 1.0 µM for dynamin.[1]
Q2: Why is it important to control for non-specific binding of this compound?
Q3: What are the general strategies to control for non-specific binding?
A3: Several key experimental strategies can be employed:
-
Washout Experiments: To distinguish between reversible off-target effects and irreversible on-target effects.
-
Use of an Inactive Structural Analog: A molecule structurally similar to this compound but inactive against dynamin serves as a negative control.
-
Cellular Thermal Shift Assay (CETSA): To directly confirm that this compound binds to dynamin within the cell.
-
Orthogonal Approaches: Using alternative methods to inhibit dynamin function, such as siRNA or dominant-negative mutants, can help validate findings.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Observed phenotype persists after short-term treatment and washout of this compound. | The effect may be due to irreversible on-target inhibition or a slowly reversing off-target effect. | Perform a time-course washout experiment to see if the phenotype reverts over a longer period. Also, use an inactive analog to see if it produces the same persistent effect. |
| The inactive analog of this compound shows a similar phenotype to the active compound. | The observed phenotype is likely due to an off-target effect common to the chemical scaffold of both molecules. | Screen for off-targets using techniques like proteome-wide CETSA (thermal proteome profiling). Consider using a structurally distinct dynamin inhibitor as an orthogonal control. |
| No thermal shift is observed for dynamin in a CETSA experiment with this compound. | The inhibitor may not be cell-permeable, may be rapidly metabolized, or the binding interaction may not be strong enough to induce a thermal shift. The experimental conditions may also be suboptimal. | Confirm cell permeability using a cellular uptake assay. Optimize CETSA conditions (incubation time, heating temperature, and duration). If the issue persists, consider an alternative target engagement assay. |
| Conflicting results are obtained when comparing this compound treatment with dynamin siRNA knockdown. | This could be due to incomplete knockdown with siRNA, off-target effects of this compound, or differences in the temporal dynamics of inhibition. | Titrate the siRNA to ensure efficient knockdown and validate with multiple siRNAs. Use the inactive analog of this compound as a control. Consider the acute nature of inhibitor treatment versus the longer-term effects of protein depletion. |
Quantitative Data Summary
| Compound | Target | Assay Type | Potency (IC50) |
| This compound | Dynamin | GTPase activity assay | 1.0 µM[1] |
Researchers are encouraged to perform their own selectivity profiling to identify and quantify potential off-target interactions in their experimental system.
Experimental Protocols & Methodologies
Washout Experiment to Assess Reversibility
This protocol is designed to determine if the cellular effects of this compound are reversible, which can help differentiate between on-target and non-specific, reversible off-target effects.
Detailed Methodology:
-
Cell Plating: Plate cells at a density that will not be confluent at the end of the experiment.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 1x, 5x, and 10x the IC50) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours). Include a "no washout" control group that will remain in the compound for the entire duration of the experiment.
-
Washout Procedure:
-
Aspirate the media containing this compound from the "washout" group of cells.
-
Gently wash the cells twice with a generous volume of pre-warmed, complete growth media.
-
After the final wash, add fresh, pre-warmed, complete growth media to the cells.
-
-
Incubation: Return the cells to the incubator.
-
Endpoint Analysis: At various time points post-washout (e.g., 0, 2, 6, 12, 24 hours), lyse the cells or perform the relevant phenotypic assay to assess the reversal of the effect observed with this compound treatment. Compare the results from the "washout" group to the "no washout" and vehicle control groups.
Use of an Inactive Structural Analog
A crucial control is a molecule that is structurally very similar to this compound but does not inhibit dynamin. This helps to determine if the observed phenotype is due to the specific inhibition of dynamin or an off-target effect of the chemical scaffold.
Designing an Inactive Analog of this compound:
As a specific inactive analog for this compound is not commercially available, one can be rationally designed. Based on the known chemical structure of this compound (C23H24N2O), a medicinal chemist could synthesize a close analog where a key functional group presumed to be essential for binding to dynamin is modified or removed, while maintaining the overall physicochemical properties of the molecule. For example, modifications to the secondary amine or the hydroxyl group could be explored.
Detailed Methodology:
-
Synthesize or Procure Analog: Obtain the inactive analog.
-
Confirm Inactivity: Perform an in vitro GTPase assay to confirm that the analog does not inhibit dynamin activity at concentrations where this compound is active.
-
Cellular Experiment: In parallel with your main experiment, treat cells with the inactive analog at the same concentrations as this compound.
-
Analysis: Compare the phenotype of cells treated with this compound, the inactive analog, and a vehicle control. If the phenotype is only observed with this compound, it is more likely to be an on-target effect.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly assess the binding of this compound to dynamin in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells to a high density.
-
Treat the cells with this compound at various concentrations or a vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent (e.g., 0.4% NP-40) and protease inhibitors.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble dynamin in each sample by Western blotting using a dynamin-specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble dynamin as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
References
Interpreting unexpected results with Dynamin IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dynamin IN-1, a potent dynamin inhibitor. The information is tailored for scientists and drug development professionals to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of dynamin's GTPase activity, with a reported IC50 of 1.0 µM.[1] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes during endocytosis, particularly clathrin-mediated endocytosis (CME).[2][3] By inhibiting the GTPase activity, this compound is expected to block the fission step of endocytosis, leading to an accumulation of clathrin-coated pits at the plasma membrane.[4][5]
Q2: I'm observing inhibition of a cellular process that is thought to be dynamin-independent. Is this an off-target effect of this compound?
It is highly possible. While this compound is a potent dynamin inhibitor, like other dynamin inhibitors such as dynasore and Dyngo-4a, it may have off-target effects.[6][7] Studies using dynamin triple knockout (TKO) cells have revealed that some inhibitors can affect cellular processes like fluid-phase endocytosis and membrane ruffling in the complete absence of dynamin, indicating clear off-target activity.[6][7][8]
Q3: My results with this compound are not as pronounced as I expected in blocking clathrin-mediated endocytosis. What could be the reason?
Several factors could contribute to this:
-
Suboptimal Inhibitor Concentration: Ensure you are using a concentration at or above the IC50 (1.0 µM) and have optimized the concentration for your specific cell type and experimental conditions.
-
Cell Permeability and Stability: While described as cell-permeable, the effective intracellular concentration might vary between cell lines. Ensure the inhibitor is properly dissolved and stable in your culture medium for the duration of the experiment.
-
Compensatory Endocytic Pathways: Cells can utilize multiple endocytic pathways. It's possible that under your experimental conditions, alternative, dynamin-independent endocytic pathways are compensating for the inhibition of CME.
-
Incorrect Assessment of Endocytosis: Verify that your method for measuring CME is robust. The transferrin uptake assay is a standard and reliable method.
Q4: How can I definitively determine if the effects I am seeing are due to dynamin inhibition or off-target effects?
The gold standard for validating the on-target effects of a dynamin inhibitor is to use a genetic model where dynamin is absent.
-
Dynamin Knockout/Knockdown Cells: The most rigorous approach is to test the effect of this compound in dynamin triple knockout (TKO) cells.[6][7] If the inhibitor still produces the same effect in TKO cells, it is unequivocally an off-target effect. Alternatively, siRNA- or shRNA-mediated knockdown of dynamin isoforms can be used.
-
Rescue Experiments: In a dynamin knockout or knockdown background, expressing a wild-type, inhibitor-resistant mutant of dynamin should rescue the on-target effects of the inhibitor.
-
Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with other structurally different dynamin inhibitors can provide additional evidence. If multiple, distinct chemical scaffolds produce the same phenotype, it is more likely to be a true on-target effect.
Troubleshooting Guide: Interpreting Unexpected Results
Scenario 1: Inhibition of Fluid-Phase Endocytosis
Unexpected Result: You observe a significant reduction in the uptake of a fluid-phase marker (e.g., dextran) after treatment with this compound. This is unexpected because fluid-phase endocytosis is generally considered to be independent of dynamin.[6]
Troubleshooting Steps:
-
Confirm the Finding: Repeat the experiment with careful controls, including a vehicle-only (e.g., DMSO) control.
-
Validate with a Dynamin-Null System: Perform the fluid-phase endocytosis assay in dynamin TKO cells treated with this compound. If inhibition persists, it is an off-target effect.
-
Perform a Positive Control for Dynamin Inhibition: Concurrently, perform a transferrin uptake assay to confirm that this compound is effectively inhibiting clathrin-mediated endocytosis in your system.
Quantitative Data Summary
| Inhibitor | Target | IC50 | Reference |
| This compound | Dynamin | 1.0 µM | [1] |
| Dynasore | Dynamin 1/2 | ~15 µM | [9] |
Experimental Protocols
Protocol 1: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
Objective: To quantitatively measure the rate of clathrin-mediated endocytosis.
Materials:
-
Cells grown on glass coverslips
-
Serum-free medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Acid wash buffer (e.g., 0.1 M glycine, 0.9% NaCl, pH 2.5)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Seed cells on coverslips and grow to the desired confluency.
-
Pre-treat cells with this compound or vehicle control in serum-free medium for the desired time (e.g., 30 minutes).
-
Add fluorescently labeled transferrin to the medium and incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.
-
To stop internalization, place the coverslips on ice and wash with ice-cold PBS.
-
To remove surface-bound transferrin, incubate the cells with ice-cold acid wash buffer for 1-2 minutes.
-
Wash again with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI.
-
Image the cells using fluorescence microscopy and quantify the intracellular fluorescence intensity.
Protocol 2: Fluid-Phase Endocytosis Assay
Objective: To measure the rate of fluid-phase (bulk) endocytosis.
Materials:
-
Cells grown on glass coverslips
-
Serum-free medium
-
Fluorescently labeled dextran (e.g., FITC-dextran, 70 kDa)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Seed cells on coverslips and grow to the desired confluency.
-
Pre-treat cells with this compound or vehicle control in serum-free medium for the desired time (e.g., 30 minutes).
-
Add fluorescently labeled dextran to the medium and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
To stop internalization, place the coverslips on ice and wash extensively with ice-cold PBS to remove non-internalized dextran.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI.
-
Image the cells using fluorescence microscopy and quantify the intracellular fluorescence intensity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynamin: characteristics, mechanism of action and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamin - Wikipedia [en.wikipedia.org]
- 4. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
Minimizing variability in Dynamin IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the dynamin inhibitor, Dynamin IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of dynamin, a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2] Its primary mechanism of action is the inhibition of dynamin's GTPase activity, which is crucial for the final step of vesicle fission in processes like clathrin-mediated endocytosis.[1][2]
Q2: What is the recommended concentration of this compound to use in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point is its IC50 value, which is 1.0 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2] Prepare a concentrated stock solution in high-quality, anhydrous DMSO. For in vitro experiments, a stock concentration of 10 mM is common. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2]
Q4: Can this compound have off-target effects?
A4: While specific off-target effects for this compound are not as extensively documented as for other dynamin inhibitors like Dynasore and Dyngo-4a, it is a possibility with any chemical inhibitor.[1][2][3] Dynasore and Dyngo-4a have been shown to affect the actin cytoskeleton and membrane ruffling independently of dynamin.[1][3][4] To ensure the observed effects are due to dynamin inhibition, it is advisable to use multiple, structurally different dynamin inhibitors or complementary techniques like siRNA-mediated knockdown of dynamin.[1]
Q5: How can I assess the cytotoxicity of this compound in my experiments?
A5: It is crucial to determine a non-toxic working concentration of this compound for your specific cell line. This can be assessed using standard cytotoxicity assays such as the MTT, MTS, or neutral red uptake assays.[5][6] These assays should be performed in parallel with your main experiment to ensure that the observed effects are not due to general cellular toxicity.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in results is a common issue in cell-based assays. Several factors can contribute to this problem when using this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Ensure cells are healthy and seeded at a consistent density across all wells. Variations in cell number can significantly impact the results.[7][8] |
| Incomplete Dissolution of this compound | Ensure the this compound stock solution is fully dissolved in DMSO before further dilution in culture medium. Precipitates can lead to inconsistent final concentrations. |
| Variability in Incubation Times | Use a multichannel pipette or a plate dispenser for adding reagents to minimize timing differences between wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Serum Component Interference | Serum proteins can sometimes interact with small molecules, affecting their availability and activity. Consider reducing the serum concentration during the treatment period or using serum-free media if your cells can tolerate it. |
Issue 2: Unexpected or No Effect of this compound
Observing a weaker-than-expected effect or no effect at all can be perplexing. The following table outlines potential reasons and solutions.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. The IC50 of 1.0 µM is a starting point, but the effective concentration can vary.[2] |
| Degradation of this compound | Ensure proper storage of the stock solution (-20°C or -80°C in single-use aliquots). Avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment. |
| Cell Line Insensitivity | Some cell lines may have lower dynamin activity or compensatory endocytic pathways. Confirm dynamin expression in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to dynamin inhibition. |
| Incorrect Assay for Dynamin Function | Ensure your assay is directly measuring a dynamin-dependent process. A transferrin uptake assay is a standard method to assess clathrin-mediated endocytosis, a major dynamin-dependent pathway.[9][10][11][12] |
Issue 3: Suspected Off-Target Effects
If you suspect that the observed phenotype is not due to dynamin inhibition, consider the following steps.
| Potential Cause | Troubleshooting Step |
| Dynamin-Independent Effects on the Actin Cytoskeleton | Examine the actin cytoskeleton using phalloidin staining. Some dynamin inhibitors can directly affect actin dynamics.[13][14][15][16][17] |
| Inhibition of Other Cellular Processes | Use a structurally different dynamin inhibitor (e.g., Dynasore, Dyngo-4a) at an appropriate concentration to see if it phenocopies the effect of this compound. Be aware of the known off-target effects of these other inhibitors.[1][3] |
| Use of a Negative Control | If available, use an inactive analog of the inhibitor to control for non-specific effects. |
| Genetic Validation | The most rigorous approach is to use siRNA or CRISPR/Cas9 to deplete dynamin and see if this recapitulates the phenotype observed with this compound.[1] |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| IC50 | 1.0 µM | [2] |
| Solubility (in vitro) | ≥ 100 mg/mL in DMSO | [2] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [2] |
Table 2: Comparison of Common Dynamin Inhibitors
| Inhibitor | Target(s) | IC50 | Known Off-Target Effects |
| This compound | Dynamin | 1.0 µM | Less documented, but caution is advised. |
| Dynasore | Dynamin 1/2, Drp1 | ~15 µM | Inhibits fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner.[1][2][3] |
| Dyngo-4a | Dynamin I/II | 0.38 µM (Dynamin I) | Similar to Dynasore, affects fluid-phase endocytosis and membrane ruffling independently of dynamin.[1][3] |
Experimental Protocols
Detailed Methodology for Transferrin Uptake Assay
This protocol is designed to assess the effect of this compound on clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free culture medium
-
This compound
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin)
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Wash the cells once with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) in serum-free medium for 30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the wells and incubate for 10-15 minutes at 37°C. This allows for the internalization of the transferrin-receptor complex.
-
Stop Uptake and Wash: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove unbound transferrin.
-
Acid Wash (Optional but Recommended): To remove any surface-bound transferrin that has not been internalized, wash the cells with a pre-chilled acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-3 minutes on ice. Immediately wash three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity per cell. A significant reduction in fluorescence intensity in this compound treated cells compared to the vehicle control indicates inhibition of clathrin-mediated endocytosis.
Visualizations
Caption: Dynamin-mediated endocytosis pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Caption: Potential signaling crosstalk between dynamin and the actin cytoskeleton.
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors [ouci.dntb.gov.ua]
- 5. dovepress.com [dovepress.com]
- 6. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 12. Dynamin-dependent Transferrin Receptor Recycling by Endosome-derived Clathrin-coated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Direct dynamin–actin interactions regulate the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actin takes its hat off to dynamin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct dynamin-actin interactions regulate the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
Dynamin IN-1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the degradation and storage of Dynamin IN-1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is critical to maintain the stability and activity of this compound. For the solid form, it is recommended to store it at -20°C or -80°C. Once dissolved, stock solutions have different storage recommendations based on temperature. It is crucial to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can lead to degradation.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: Can I store my working solutions of this compound?
A3: It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] For in vitro assays, it is best practice to dilute the stock solution to the final working concentration immediately before use.
Q4: I observed precipitation when preparing my in vivo formulation. What should I do?
A4: If precipitation or phase separation occurs during the preparation of in vivo formulations, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the solution is clear before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no inhibitory effect in my assay. | 1. Degraded this compound: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) may have led to degradation. 2. Precipitation of the compound: The final concentration in your aqueous assay buffer may exceed its solubility limit. 3. Off-target effects: The observed phenotype might not be solely due to dynamin inhibition. | 1. Use a fresh aliquot of this compound stock solution. Ensure storage conditions have been met. 2. Check the final DMSO concentration in your assay; it should typically be below 0.5%. If solubility is an issue, consider using a lower concentration of this compound. 3. Include appropriate controls, such as a negative control compound with a similar structure but no activity against dynamin, or use genetic methods (e.g., siRNA) to validate the role of dynamin in your system.[2][3] |
| Inconsistent results between experiments. | 1. Inconsistent preparation of working solutions: Variations in dilution or handling. 2. Freeze-thaw cycles: Repeatedly using the same stock aliquot can lead to gradual degradation. | 1. Prepare fresh working solutions for each experiment from a single-use aliquot of the stock solution. 2. Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles.[1] |
| Unexpected cellular phenotypes. | Off-target effects: Some small molecule dynamin inhibitors have been reported to have off-target effects unrelated to dynamin inhibition.[2][3] | 1. Perform dose-response experiments to use the lowest effective concentration. 2. Validate your findings with at least one other structurally different dynamin inhibitor or a non-pharmacological approach. |
Quantitative Data Summary
Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C or -80°C | See manufacturer's specifications | |
| Stock Solution | -80°C | 6 months | [1] |
| Stock Solution | -20°C | 1 month | [1] |
Solubility Information
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.5 mg/mL (7.26 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.26 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.26 mM) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 344.4 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Preparation of In Vivo Working Solution (Example Protocol 1)
This protocol yields a clear solution with a final concentration that can be adjusted based on the stock solution concentration and final volume.
-
Start with Stock: Begin with a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
Final Check: Ensure the final solution is clear. If not, gentle warming or sonication may be applied.[1]
-
Use Freshly: It is recommended to use this working solution on the same day it is prepared.[1]
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Potential factors leading to the degradation of this compound.
References
Technical Support Center: Overcoming Resistance to Dynamin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to dynamin inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are dynamin inhibitors and what is their mechanism of action?
A1: Dynamins are a family of large GTPases essential for various cellular processes, including endocytosis, vesicle trafficking, and cytokinesis.[1][2] Dynamin inhibitors are small molecules that interfere with the function of dynamin proteins. They can be broadly categorized based on their mechanism of action:
-
GTPase inhibitors: These compounds, such as Dynasore and its analog Dyngo-4a, are non-competitive inhibitors of the GTPase activity of dynamin, which is crucial for its function in membrane fission.[3][4]
-
Membrane-binding inhibitors: Inhibitors like Myristyl trimethyl ammonium bromide (MiTMAB) target the Pleckstrin Homology (PH) domain of dynamin, preventing its recruitment to the cell membrane.[5]
Q2: We are observing a lack of effect or reduced potency of our dynamin inhibitor in a specific cell line. What could be the reason?
A2: Resistance to dynamin inhibitors can be intrinsic (pre-existing in the cell line) or acquired (developed over time with exposure to the inhibitor). Several factors can contribute to this resistance:
-
Cell-line specific differences: Different cell lines can have inherent variations in their sensitivity to dynamin inhibitors. For example, the THP-1 human monocytic leukemia cell line has been observed to be relatively resistant to low concentrations of Dynasore and Dyngo-4a compared to the CCRF-CEM T-lymphoblastoid leukemia cell line.[6]
-
Expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[7][8] THP-1 cells are known to express ABC transporters, including ABCB1.[7]
-
Activation of alternative signaling pathways: Cancer cells can develop resistance to targeted therapies by activating bypass signaling pathways that promote survival and proliferation, even when the primary target is inhibited. The PI3K/Akt signaling pathway is a common survival pathway that is known to be active in both THP-1 and CCRF-CEM cells.[1][9]
-
Alterations in dynamin itself: Although less commonly reported for inhibitors, mutations in the dynamin gene could potentially alter the inhibitor's binding site or the protein's function, leading to resistance.
Q3: How can we determine if our cell line is resistant to a dynamin inhibitor?
A3: A standard method to assess resistance is to determine the half-maximal inhibitory concentration (IC50) of the dynamin inhibitor in your cell line of interest and compare it to a known sensitive cell line. A significantly higher IC50 value in your cell line suggests resistance. You can perform a cell viability assay, such as the MTT assay, to determine the IC50.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and potentially overcome resistance to dynamin inhibitors.
Problem 1: Reduced or no observable effect of the dynamin inhibitor on endocytosis.
| Possible Cause | Suggested Action |
| Sub-optimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations based on literature values. |
| Cell-line specific resistance | Confirm the inhibitor's activity in a known sensitive cell line (e.g., CCRF-CEM for some inhibitors) as a positive control. |
| Incorrect experimental setup | Ensure that the experimental conditions (e.g., incubation time, media components) are appropriate for the specific inhibitor and assay being used. Review the detailed experimental protocols provided below. |
Problem 2: Cell line shows high IC50 value for the dynamin inhibitor compared to sensitive cell lines.
This section will guide you through experiments to investigate the potential mechanisms of resistance and strategies to overcome it.
Experiment: Determine and compare the IC50 values of the dynamin inhibitor in your cell line of interest and a known sensitive cell line.
Data Presentation:
| Dynamin Inhibitor | Cell Line | Reported IC50 (µM) |
| Dynasore | CCRF-CEM | ~40 (concentration for significant viability reduction)[6] |
| THP-1 | >40 (relative resistance at this concentration)[6] | |
| Dyngo-4a | CCRF-CEM | ~10 (concentration for significant viability reduction)[6] |
| THP-1 | >10 (relative resistance at this concentration)[6] | |
| MiTMAB | CCRF-CEM | ~3 (concentration for significant viability reduction)[6] |
| THP-1 | ~2 (effective at this concentration)[6] |
Note: The table presents concentrations used in a comparative study, highlighting differential sensitivity. For precise IC50 values, it is recommended to perform a dose-response curve for each cell line and inhibitor.
Here we provide workflows to investigate two common resistance mechanisms: ABC transporter-mediated drug efflux and activation of the PI3K/Akt survival pathway.
Workflow 1: Investigating the Role of ABC Transporters
This workflow aims to determine if overexpression of ABC transporters is responsible for the observed resistance.
Caption: Workflow for investigating ABC transporter-mediated resistance.
Workflow 2: Investigating the Role of the PI3K/Akt Pathway
This workflow aims to determine if the activation of the PI3K/Akt pathway contributes to dynamin inhibitor resistance.
Caption: Workflow for investigating PI3K/Akt pathway-mediated resistance.
Based on the findings from Step 2, the following strategies can be employed:
-
Combination Therapy:
-
With ABC Transporter Inhibitors: If ABC transporter overexpression is confirmed, co-administration of a dynamin inhibitor with an ABC transporter inhibitor like verapamil may restore sensitivity.[10]
-
With PI3K/Akt Pathway Inhibitors: If the PI3K/Akt pathway is implicated in resistance, a combination of a dynamin inhibitor and a PI3K inhibitor (e.g., LY294002) could lead to synergistic or additive anti-cancer effects.[11]
-
-
Alternative Dynamin Inhibitors: If resistance is specific to a particular class of dynamin inhibitors (e.g., GTPase inhibitors), consider testing an inhibitor with a different mechanism of action (e.g., a membrane-binding inhibitor like MiTMAB). The THP-1 cell line, while showing some resistance to Dynasore and Dyngo-4a, was found to be sensitive to MiTMAB.[6]
-
Gene Silencing: For research purposes, siRNA-mediated knockdown of the specific dynamin isoform being targeted can be used to confirm that the observed cellular effects are indeed due to dynamin inhibition and to study the effects of reduced dynamin levels on cell viability.[9]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of dynamin inhibitors.
Materials:
-
96-well plates
-
Cell culture medium
-
Dynamin inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the dynamin inhibitor in culture medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Transferrin Uptake Assay (to assess dynamin-dependent endocytosis)
This protocol is used to functionally assess the effect of dynamin inhibitors on clathrin-mediated endocytosis.
Materials:
-
Cells cultured on coverslips or in appropriate imaging plates
-
Serum-free medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Dynamin inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to grow to the desired confluency.
-
Starve the cells in serum-free medium for 1 hour at 37°C to upregulate transferrin receptors.
-
Pre-treat the cells with the dynamin inhibitor at the desired concentration for 30 minutes.
-
Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unbound transferrin.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on slides using mounting medium with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the intracellular fluorescence intensity. A reduction in intracellular transferrin indicates inhibition of endocytosis.
Western Blot for ABC Transporters and p-Akt
This protocol is used to assess the protein levels of ABC transporters (e.g., ABCB1, ABCG2) and the activation state of the PI3K/Akt pathway (by detecting phosphorylated Akt).
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-ABCB1, anti-ABCG2, anti-p-Akt, anti-Akt, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from both sensitive and resistant cell lines.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare the protein expression levels between cell lines.
Signaling Pathways
The following diagram illustrates the potential interplay between dynamin, ABC transporters, and the PI3K/Akt pathway in the context of dynamin inhibitor resistance.
Caption: Interplay of dynamin, ABC transporters, and PI3K/Akt pathway in resistance.
References
- 1. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Characterisation of the roles of ABCB1, ABCC1, ABCC2 and ABCG2 in the transport and pharmacokinetics of actinomycin D in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early and nonredundant functions of dynamin isoforms in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-regulation of ATP-binding cassette transporters in the THP-1 human macrophage cell line by the antichagasic benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Dynamin Chemical Inhibitor Dynasore Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Verapamil chronicles: advances from cardiovascular to pancreatic β-cell protection [frontiersin.org]
- 11. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dynamin Inhibitors: Dynamin IN-1 vs. Dynasore
For researchers in cellular biology, neuroscience, and drug development, the precise modulation of endocytosis and vesicle trafficking is paramount. Dynamin, a GTPase essential for membrane fission, stands as a key target for pharmacological intervention in these processes. This guide provides a detailed comparison of two commonly used dynamin inhibitors, Dynamin IN-1 and Dynasore, to aid researchers in selecting the appropriate tool for their experimental needs.
At a Glance: Key Efficacy Comparison
| Feature | This compound | Dynasore |
| Reported IC50 | 1.0 µM[1] | ~15 µM (in a cell-free GTPase assay for dynamin 1/2)[2][3] |
| Mechanism of Action | Potent dynamin inhibitor[1] | Non-competitive inhibitor of the GTPase activity of dynamin 1 and 2[2] |
| Known Selectivity | Data not available | Inhibits dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1. Does not significantly affect other small GTPases such as MxA and Cdc42[2][3]. |
| Off-Target Effects | Data not available | Well-documented off-target effects, including inhibition of fluid-phase endocytosis and membrane ruffling independent of dynamin, and disruption of cholesterol homeostasis and lipid raft organization[4][5][6]. |
| Reversibility | Data not available | Reversible[6] |
| Cell Permeability | Cell-permeable | Cell-permeable[2] |
In-Depth Efficacy and Specificity
This compound is reported to be a potent inhibitor of dynamin with an IC50 value of 1.0 µM[1]. This suggests a higher potency compared to Dynasore. However, the specific conditions of the GTPase assay used to determine this IC50 value are not consistently reported in publicly available literature, making a direct and precise comparison with Dynasore challenging. There is currently a lack of published data on the off-target effects and the broader selectivity profile of this compound.
Dynasore is a well-characterized dynamin inhibitor with a reported IC50 of approximately 15 µM in a cell-free GTPase assay for dynamin 1 and 2[2][3]. Its mechanism of action is established as a non-competitive inhibitor of dynamin's GTPase activity[2]. A significant consideration for researchers using Dynasore is its documented off-target effects. Studies utilizing dynamin triple knockout (TKO) cells have demonstrated that Dynasore can inhibit cellular processes such as fluid-phase endocytosis and peripheral membrane ruffling in a dynamin-independent manner[4][5]. Furthermore, Dynasore has been shown to impact cellular cholesterol levels and the organization of lipid rafts[6][7]. While it also inhibits the dynamin-related protein 1 (Drp1), it does not significantly affect other small GTPases like MxA and Cdc42, indicating a degree of selectivity[2][3].
Signaling Pathways and Experimental Workflows
To visualize the cellular context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Key Experimental Protocols
Below are generalized methodologies for two key assays used to assess the efficacy of dynamin inhibitors.
Dynamin GTPase Activity Assay (Colorimetric - Malachite Green)
This assay quantifies the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured to determine the concentration of Pi.
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified dynamin protein with a reaction buffer (typically containing HEPES, MgCl2, and KCl).
-
Stimulation (Optional): To measure stimulated GTPase activity, pre-incubate the dynamin with a stimulating agent such as phosphatidylserine (PS) liposomes or microtubules. For basal activity, this step is omitted.
-
Inhibitor Addition: Add varying concentrations of the dynamin inhibitor (this compound or Dynasore) or vehicle control (e.g., DMSO) to the wells and incubate for a defined period.
-
Initiate Reaction: Add GTP to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction & Color Development: Stop the reaction by adding the malachite green reagent containing a strong acid (e.g., sulfuric acid) and ammonium molybdate.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 620-650 nm) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each reaction and determine the percent inhibition at each inhibitor concentration to calculate the IC50 value.
Transferrin Uptake Assay (Cell-Based)
This assay measures the efficiency of clathrin-mediated endocytosis, a dynamin-dependent process, by tracking the internalization of fluorescently labeled transferrin.
Principle: Transferrin binds to its receptor on the cell surface and is internalized via clathrin-coated vesicles. Inhibition of dynamin will block this process, leading to reduced intracellular accumulation of transferrin.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, COS-7) on coverslips or in multi-well plates and grow to a suitable confluency.
-
Serum Starvation: To deplete endogenous transferrin, incubate the cells in serum-free media for a period (e.g., 1-2 hours) before the assay.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the dynamin inhibitor or vehicle control for a specified time.
-
Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the media and incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.
-
Stop Uptake and Remove Surface-Bound Transferrin: Place the cells on ice and wash with ice-cold buffer to stop endocytosis. To remove any transferrin that is bound to the cell surface but not internalized, perform an acid wash (e.g., with a low pH glycine or citrate buffer).
-
Fixation and Imaging/Quantification:
-
Microscopy: Fix the cells with paraformaldehyde, mount the coverslips, and visualize the internalized transferrin using a fluorescence microscope. The fluorescence intensity inside the cells can be quantified using image analysis software.
-
Flow Cytometry: Alternatively, cells can be detached and the intracellular fluorescence quantified by flow cytometry.
-
-
Data Analysis: Compare the intracellular fluorescence intensity in inhibitor-treated cells to the control cells to determine the extent of endocytosis inhibition.
Conclusion and Recommendations
Both this compound and Dynasore are valuable tools for studying dynamin-dependent cellular processes.
-
This compound appears to be a more potent inhibitor based on its reported IC50 value. However, the lack of detailed information on its assay conditions and, more importantly, its off-target effects, warrants caution. Researchers should consider validating its specificity in their system of interest.
-
Dynasore is a less potent but more extensively characterized inhibitor. Its non-competitive mechanism of action is well-defined. The significant body of literature on its off-target effects is a double-edged sword: while it necessitates careful experimental design and data interpretation (including the use of appropriate controls like dynamin knockout/knockdown cells where possible), it also provides a clearer understanding of its potential confounding effects.
Recommendation: For initial exploratory studies where high potency is desired, this compound may be a suitable choice, but its on-target specificity should be confirmed. For studies where a well-characterized inhibitor is preferred and potential off-target effects can be controlled for, Dynasore remains a standard and reliable option. Ultimately, the choice of inhibitor should be guided by the specific experimental question, the biological system under investigation, and a thorough consideration of the available data on each compound's pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dynasore ≥98% (HPLC), solid, dynamin inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential curvature sensing and generating activities of dynamin isoforms provide opportunities for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Dynamin IN-1 Specificity for Dynamin Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the isoform-specific effects of chemical probes is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of Dynamin IN-1, a potent dynamin inhibitor, with a focus on its specificity towards the three mammalian dynamin isoforms: Dynamin 1, 2, and 3. We present available experimental data, outline key validation protocols, and discuss the critical importance of assessing off-target effects.
Dynamin GTPases are essential for membrane fission events, most notably in clathrin-mediated endocytosis. The three highly homologous dynamin isoforms exhibit distinct tissue distribution and cellular roles. Dynamin 1 is predominantly expressed in neurons, Dynamin 2 is ubiquitously expressed, and Dynamin 3 is enriched in the testes and brain.[1][2] Consequently, isoform-selective inhibitors are crucial tools for dissecting the specific functions of each dynamin isoform in health and disease.
Comparative Analysis of Dynamin Inhibitors
This compound has been identified as a potent inhibitor of dynamin, with a reported IC50 value of 1.0 µM.[3] However, the specific isoform against which this potency was determined is not consistently reported in publicly available literature, highlighting a critical gap in our understanding of its selectivity profile. To provide context, the table below summarizes the reported IC50 values for this compound and other commonly used dynamin inhibitors.
| Inhibitor | Dynamin 1 IC50 (µM) | Dynamin 2 IC50 (µM) | Dynamin 3 IC50 (µM) | Other Information |
| This compound | Not specified | Not specified | Not specified | General IC50 of 1.0 µM reported.[3] |
| Dynasore | ~15[4] | ~15[4] | Not widely reported | Also inhibits the mitochondrial dynamin Drp1.[4] |
| Dyngo-4a | 0.38 (brain), 1.1 (rec)[4] | 2.3 (rec)[4] | Not widely reported | An improved analog of Dynasore.[4] |
| Dynole 34-2 | 6.9[3] | 14.2[3] | Not widely reported | Potent dynamin GTPase inhibitor.[3] |
Note: "rec" refers to recombinant protein. Data is compiled from various sources and experimental conditions may vary.
The Critical Role of Off-Target Validation
Experimental Protocols for Specificity Validation
To rigorously assess the isoform specificity of this compound, a combination of in vitro and cell-based assays is essential.
In Vitro GTPase Activity Assay
This biochemical assay directly measures the enzymatic activity of purified dynamin isoforms in the presence of an inhibitor. By determining the IC50 value for each isoform, a quantitative measure of selectivity can be obtained.
Protocol Outline:
-
Protein Purification: Purify recombinant Dynamin 1, 2, and 3 proteins.
-
GTPase Reaction: Incubate each dynamin isoform with GTP in a reaction buffer. The rate of GTP hydrolysis is measured by detecting the release of inorganic phosphate (Pi). A common method is the malachite green assay, which forms a colored complex with free phosphate.
-
Inhibitor Titration: Perform the GTPase reaction in the presence of serial dilutions of this compound.
-
Data Analysis: Plot the rate of GTP hydrolysis against the inhibitor concentration to determine the IC50 value for each isoform.
Workflow for in vitro dynamin GTPase assay.
Cellular Endocytosis Assay (Transferrin Uptake)
This cell-based assay assesses the ability of an inhibitor to block clathrin-mediated endocytosis, a process highly dependent on dynamin activity. Comparing the inhibitor's potency in cells expressing different dynamin isoforms can provide insights into its cellular selectivity.
Protocol Outline:
-
Cell Culture: Use cell lines with well-characterized dynamin expression profiles. For definitive validation, dynamin TKO cells reconstituted with individual dynamin isoforms are ideal.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound.
-
Transferrin Uptake: Add fluorescently labeled transferrin to the cell media. Transferrin is internalized via clathrin-mediated endocytosis.
-
Quantification: After a defined incubation period, wash the cells to remove non-internalized transferrin. The amount of internalized transferrin is then quantified using fluorescence microscopy or flow cytometry.
-
Data Analysis: Determine the IC50 for the inhibition of transferrin uptake.
Logical flow of a transferrin uptake assay.
Dynamin's Role in Endocytosis Signaling
Dynamin is a critical component of the endocytic machinery, which is responsible for the internalization of cell surface receptors and their ligands. This process is fundamental for the regulation of numerous signaling pathways.
Role of dynamin in the endocytic pathway.
Conclusion and Future Directions
While this compound shows promise as a potent dynamin inhibitor, a comprehensive understanding of its isoform specificity is currently lacking. To confidently utilize this tool in research, it is imperative that its inhibitory activity against Dynamin 1, 2, and 3 be quantitatively determined. Furthermore, a thorough off-target screening is necessary to rule out confounding effects. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the specificity of this compound and other dynamin inhibitors, ultimately leading to more robust and reproducible scientific findings.
References
- 1. Differential Distribution of Dynamin Isoforms in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overlapping Role of Dynamin Isoforms in Synaptic Vesicle Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: Genetic Knockdown of Dynamin vs. Dynamin IN-1 Inhibition
For researchers in cellular biology and drug development, the precise dissection of dynamin's role in cellular processes is critical. This guide provides an objective comparison of two primary methods for inhibiting dynamin function: genetic knockdown using techniques like siRNA and pharmacological inhibition with the potent inhibitor, Dynamin IN-1. We present a comprehensive analysis of their performance, specificity, and experimental considerations, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes, a critical step in processes such as clathrin-mediated endocytosis, synaptic vesicle recycling, and cytokinesis.[1] Dysregulation of dynamin function has been implicated in various diseases, including neurodegenerative disorders and cancer, making it a key target for therapeutic intervention.[2] Understanding the nuances of the available inhibitory methods is paramount for generating reliable and translatable data.
Performance and Specificity: A Tale of Two Approaches
The choice between genetic knockdown and chemical inhibition hinges on the desired balance between the speed of action, duration of effect, and, most importantly, specificity.
Genetic knockdown , typically achieved through the introduction of small interfering RNAs (siRNAs), offers a highly specific approach to reducing dynamin expression. By targeting the mRNA transcript of a specific dynamin isoform, siRNA can significantly decrease the protein level, leading to a loss of function. This method is particularly valuable for long-term studies and for dissecting the roles of individual dynamin isoforms.[3][4]
This compound , on the other hand, is a potent small molecule inhibitor of dynamin's GTPase activity.[5] Its rapid and reversible action makes it an attractive tool for studying the acute effects of dynamin inhibition. However, like many small molecule inhibitors, the potential for off-target effects is a significant consideration. Studies on other dynamin inhibitors, such as dynasore, have demonstrated clear off-target effects on cellular processes like fluid-phase endocytosis and membrane ruffling, even in cells completely lacking dynamin (dynamin triple knockout cells).[6][7] While specific off-target effects of this compound are less characterized, the principle of potential non-specificity for chemical inhibitors remains a critical concern.
Quantitative Comparison
To facilitate a direct comparison, the following tables summarize the key quantitative parameters for both genetic knockdown of dynamin and inhibition by this compound.
| Parameter | Genetic Knockdown (siRNA) | This compound Inhibition | Reference |
| Mechanism of Action | Post-transcriptional gene silencing | Inhibition of GTPase activity | [8][5] |
| Typical Time to Effect | 24 - 72 hours | Minutes to hours | [9][10] |
| Duration of Effect | Days (dependent on cell division) | Hours (reversible upon washout) | [11][12] |
| Specificity | High (isoform-specific) | Potential for off-target effects | [8][6][7] |
| Typical Knockdown Efficiency | >70% reduction in protein level | N/A (inhibition of activity) | [11] |
| IC50 | N/A | 1.0 µM | [5] |
Table 1: Quantitative Comparison of Genetic Knockdown (siRNA) vs. This compound Inhibition. This table provides a side-by-side comparison of the key performance metrics for each method.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable experimental data. Below are representative protocols for genetic knockdown of dynamin using siRNA, validation of knockdown by Western blot, and functional assessment of dynamin inhibition using a transferrin uptake assay.
Protocol 1: Genetic Knockdown of Dynamin using siRNA
This protocol outlines the steps for transfecting cultured mammalian cells with siRNA to achieve dynamin knockdown.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Dynamin-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete culture medium
-
6-well tissue culture plates
-
RNase-free water and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 10-15 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, complete culture medium.
-
Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for analysis of dynamin knockdown (e.g., by Western blot) and functional assays.[9]
-
Protocol 2: Validation of Dynamin Knockdown by Western Blot
This protocol describes how to confirm the reduction of dynamin protein levels following siRNA transfection.
Materials:
-
Cell lysate from transfected and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dynamin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-dynamin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the dynamin signal to the loading control to determine the percentage of knockdown.
Protocol 3: Transferrin Uptake Assay for Functional Assessment
This assay measures the efficiency of clathrin-mediated endocytosis, a dynamin-dependent process, by tracking the internalization of fluorescently labeled transferrin.
Materials:
-
Cells treated with siRNA or this compound
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Serum-free culture medium
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Starvation: Wash the cells with serum-free medium and incubate in serum-free medium for 30 minutes at 37°C to remove endogenous transferrin.
-
Inhibition (for this compound): Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Removal of Surface-Bound Transferrin: Place the cells on ice and wash with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, wash the cells with cold acid wash buffer for 5 minutes.
-
Fixation and Imaging: Wash the cells with ice-cold PBS, fix with 4% paraformaldehyde, and analyze the internalized fluorescence using a fluorescence microscope or flow cytometer.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanisms of Dynamin Inhibition.
Caption: Experimental Workflows.
Caption: Dynamin's Role in Endocytosis.
Conclusion: Choosing the Right Tool for the Job
Both genetic knockdown and chemical inhibition with this compound are powerful tools for investigating dynamin function.
-
Genetic knockdown (siRNA) is the gold standard for specificity. When the research question demands unambiguous attribution of an effect to the loss of a specific dynamin isoform and long-term inhibition is required, siRNA is the superior choice. The trade-off is a longer experimental timeline to achieve and validate knockdown.
-
This compound offers a rapid and reversible means of inhibiting dynamin function. This makes it ideal for studying the acute cellular responses to dynamin inhibition. However, researchers must remain vigilant for potential off-target effects and, where possible, validate key findings with a more specific method like genetic knockdown.
Ultimately, the optimal approach may involve a combination of both techniques. For instance, a phenotype observed with this compound could be validated by recapitulating it with isoform-specific siRNA. By carefully considering the strengths and limitations of each method, researchers can design robust experiments that yield clear and impactful insights into the multifaceted roles of dynamin in health and disease.
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Overlapping Role of Dynamin Isoforms in Synaptic Vesicle Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Distribution of Dynamin Isoforms in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of versatile allele-specific siRNAs able to silence all the dominant dynamin 2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Dynamin IN-1: A Comparative Guide to Assay Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for the cross-validation of Dynamin IN-1, a potent dynamin inhibitor. As the specificity and cellular effects of pharmacological inhibitors can be context-dependent, it is crucial to validate their activity across multiple assay platforms. This document outlines the performance of this compound in key functional assays and provides detailed protocols to enable researchers to conduct their own comparative studies.
Unveiling the Activity of this compound
This compound has been identified as a potent inhibitor of dynamin, with a reported half-maximal inhibitory concentration (IC50) of 1.0 µM[1][2]. While the specific assay conditions for this reported value are not publicly available, it highlights the compound's potential as a tool for studying dynamin-dependent cellular processes. To facilitate a thorough evaluation of this compound and to allow for comparison with other dynamin inhibitors, this guide details the standard methodologies for three critical assays: a GTPase activity assay, a clathrin-mediated endocytosis assay, and a cell viability assay.
Comparative Data Summary
Due to the limited publicly available data for this compound across different assays, a direct quantitative comparison with other inhibitors is not yet possible. The table below presents the known IC50 value for this compound and provides a template for researchers to populate with their own experimental data.
| Assay Type | This compound IC50 | Alternative Inhibitor 1 (e.g., Dynasore) IC50 | Alternative Inhibitor 2 (e.g., Dyngo-4a) IC50 |
| GTPase Activity Assay | 1.0 µM | Data to be generated | Data to be generated |
| Transferrin Uptake Assay | Data to be generated | Data to be generated | Data to be generated |
| Cell Viability Assay | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
To ensure robust and reproducible cross-validation, detailed experimental protocols for the key assays are provided below.
Dynamin GTPase Activity Assay (Malachite Green-based)
This assay quantifies the GTPase activity of dynamin by measuring the amount of inorganic phosphate (Pi) released during GTP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Purified dynamin protein
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Malachite Green reagent
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing purified dynamin protein in the assay buffer.
-
Add varying concentrations of this compound or other test compounds to the reaction mixture.
-
Initiate the reaction by adding a saturating concentration of GTP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader[3].
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Clathrin-Mediated Endocytosis Assay (Fluorescent Transferrin Uptake)
This cell-based assay assesses the inhibition of clathrin-mediated endocytosis, a process critically dependent on dynamin function. The uptake of fluorescently labeled transferrin, which is internalized via this pathway, is quantified.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Cell culture medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
This compound or other test compounds
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in a suitable format (e.g., 96-well plate with glass bottom for microscopy).
-
Pre-incubate the cells with varying concentrations of this compound or other test compounds for a specified time (e.g., 30 minutes).
-
Add fluorescently labeled transferrin to the cells and incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow for internalization[4][5][6][7].
-
Wash the cells with ice-cold buffer to remove non-internalized transferrin.
-
Fix the cells (for microscopy) or detach them (for flow cytometry).
-
Quantify the internalized fluorescence using either imaging analysis software or a flow cytometer.
-
Calculate the percentage of inhibition of transferrin uptake and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay evaluates the potential cytotoxic effects of the dynamin inhibitor. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is a measure of cell viability.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound or other test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or other test compounds for a desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form[8][9][10].
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cytotoxicity.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the dynamin signaling pathway, the cross-validation workflow, and the logical relationship of the comparative analysis.
Figure 1: Dynamin's role in clathrin-mediated endocytosis and the inhibitory action of this compound.
Figure 2: Experimental workflow for the cross-validation of this compound across different assays.
Figure 3: Logical framework for comparing this compound with alternative inhibitors based on key performance metrics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 6. protocols.io [protocols.io]
- 7. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
A Comparative Guide to Dynamin Inhibitors: Dynamin IN-1 vs. MiTMAB in the Study of Phospholipid Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two dynamin inhibitors, Dynamin IN-1 and MiTMAB, with a specific focus on their application in studying the critical interaction between dynamin and phospholipids. Understanding the nuances of these inhibitors is paramount for accurately interpreting experimental results in cell biology and for the development of novel therapeutics targeting dynamin-dependent pathways.
Introduction to Dynamin and Phospholipid Interaction
Dynamin is a large GTPase essential for membrane fission events in eukaryotic cells, most notably in endocytosis. Its function is critically dependent on its interaction with phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), which recruits dynamin to the sites of vesicle budding and stimulates its GTPase activity. This interaction is primarily mediated by the pleckstrin homology (PH) domain of dynamin. Inhibiting this interaction is a key strategy for studying and potentially controlling dynamin-mediated cellular processes.
Mechanism of Action: A Tale of Two Inhibitors
MiTMAB (Myristyl Trimethyl Ammonium Bromide) is a cationic amphiphilic molecule that acts as a competitive inhibitor of phospholipid binding to the dynamin PH domain[1]. Its long hydrocarbon tail inserts into the lipid bilayer, while the positively charged headgroup is thought to interfere with the electrostatic interactions between the PH domain and negatively charged phospholipids like phosphatidylserine (PS) and PIP2[1]. By preventing this crucial binding step, MiTMAB effectively inhibits the recruitment of dynamin to the membrane and the subsequent stimulation of its GTPase activity, thereby blocking endocytosis and other dynamin-dependent processes[2].
This compound , also identified as Dynamin IN-2 (compound 43) in some studies, is a carbazole-based compound[3][4]. While it has been shown to inhibit dynamin I GTPase activity and clathrin-mediated endocytosis, its mechanism is less specific to the phospholipid binding site compared to MiTMAB. Research suggests that this compound may have off-target effects, as it was initially developed as an inhibitor of the N-WASP actin remodeling complex[5][6]. Its inhibitory effect on dynamin is considered an off-target activity, and it is not a direct competitive inhibitor of phospholipid binding in the same manner as MiTMAB[5].
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and MiTMAB, providing a snapshot of their potency against dynamin.
| Parameter | This compound | MiTMAB | Reference |
| Target | Dynamin I GTPase (off-target) | Dynamin PH Domain (Phospholipid Binding) | [1][5] |
| IC50 (Dynamin I GTPase) | 1.0 µM | 2.26 ± 0.53 µM | [3][4] |
| IC50 (Dynamin II GTPase) | Not Reported | 8.4 ± 5.79 µM | [2] |
| Ki (Dynamin GTPase) | Not Reported | 940 nM | |
| IC50 (Clathrin-Mediated Endocytosis) | 9.5 µM | Not explicitly reported in the same format | [3][4] |
Experimental Protocols
To aid researchers in the direct comparison of these and other dynamin inhibitors, detailed protocols for relevant assays are provided below.
Lipid Sedimentation Assay to Measure Dynamin-Phospholipid Binding
This assay directly assesses the ability of an inhibitor to prevent the association of dynamin with phospholipid vesicles.
Materials:
-
Purified dynamin protein
-
Phospholipid vesicles (e.g., containing phosphatidylserine)
-
Inhibitor stock solutions (this compound, MiTMAB)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, pH 7.4)
-
Ultracentrifuge
Procedure:
-
Prepare phospholipid vesicles by extrusion to a uniform size (e.g., 100 nm).
-
In a microcentrifuge tube, incubate a fixed concentration of purified dynamin (e.g., 500 nM) with varying concentrations of the inhibitor (e.g., 0.1 µM to 100 µM) in assay buffer for 15 minutes at room temperature.
-
Add the phospholipid vesicles to the dynamin-inhibitor mixture and incubate for a further 30 minutes at room temperature to allow for binding.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the vesicles and any bound protein.
-
Carefully collect the supernatant.
-
Resuspend the pellet in an equal volume of assay buffer.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for dynamin.
-
Quantify the amount of dynamin in the pellet fraction to determine the extent of phospholipid binding inhibition. A reduction in the amount of dynamin in the pellet with increasing inhibitor concentration indicates inhibition of phospholipid binding[1].
GTPase Activity Assay
This assay measures the enzymatic activity of dynamin, which is stimulated by phospholipids. Inhibition of phospholipid binding will lead to a decrease in GTPase activity.
Materials:
-
Purified dynamin protein
-
Phospholipid vesicles
-
Inhibitor stock solutions
-
GTP solution
-
Malachite green reagent for phosphate detection
Procedure:
-
In a 96-well plate, add purified dynamin to the assay buffer.
-
Add varying concentrations of the inhibitor and pre-incubate for 15 minutes.
-
Add phospholipid vesicles to stimulate dynamin's GTPase activity.
-
Initiate the reaction by adding GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent by reading the absorbance at a specific wavelength (e.g., 620 nm)[7].
-
Calculate the percentage of inhibition of GTPase activity at each inhibitor concentration.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion and Recommendations
When studying the specific role of dynamin-phospholipid interactions, MiTMAB is the more appropriate tool due to its well-defined mechanism as a competitive inhibitor of phospholipid binding to the PH domain[1]. Its effects can be more directly attributed to the disruption of this specific molecular interaction.
This compound , while a potent inhibitor of dynamin's GTPase activity, should be used with caution in studies focused on phospholipid binding due to its potential off-target effects and a less defined mechanism of action concerning the PH domain[5][6]. Researchers using this compound should perform control experiments to account for its known activity against other cellular components like N-WASP.
For a comprehensive understanding, it is recommended that researchers perform direct comparative experiments using the protocols outlined in this guide to evaluate the effects of these and other dynamin inhibitors in their specific experimental systems. This will ensure the most accurate and reliable interpretation of the role of dynamin-phospholipid interactions in the biological process under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. The dynamin inhibitors MiTMAB and OcTMAB induce cytokinesis failure and inhibit cell proliferation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Dynamin Inhibitors: A Data Deficit for Dynamin IN-1 Prevents a Full Comparison with Dyngo-4a
A comprehensive review of available scientific literature reveals a significant disparity in the characterization of two purported dynamin inhibitors, Dyngo-4a and Dynamin IN-1. While Dyngo-4a is a well-documented compound with extensive supporting experimental data, this compound appears primarily in commercial product listings with a notable absence of peer-reviewed research detailing its discovery, mechanism of action, and cellular effects. This data deficit precludes a direct, evidence-based comparative analysis as requested.
This guide was intended to provide a detailed, objective comparison of this compound and Dyngo-4a for researchers, scientists, and drug development professionals. However, the foundational scientific data required for such a comparison of this compound is not publicly available in the scientific literature. The information that could be retrieved for this compound is limited to an IC50 value of 1.0 µM, as stated by commercial suppliers, without reference to the specific dynamin isoform or the assay conditions.[1][2][3] One supplier cites a 2022 study, but this research focuses on off-target effects of other compounds on dynamin and is not a primary characterization of this compound.[2]
In stark contrast, Dyngo-4a has been extensively characterized in numerous publications. Its chemical properties, mechanism of action, and effects on various cellular processes are well-documented, providing a solid foundation for its use as a research tool.
Chemical and Physical Properties
A summary of the available chemical and physical properties for both compounds is presented below.
| Property | This compound | Dyngo-4a |
| Molecular Formula | C₂₃H₂₄N₂O | C₁₈H₁₄N₂O₅ |
| Molecular Weight | 344.45 g/mol | 338.31 g/mol |
| CAS Number | 1345853-50-0 | 1256493-34-1 |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Mechanism of Action and Biological Activity
Dyngo-4a is a potent inhibitor of dynamin's GTPase activity.[4][5] Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes during endocytosis. Dyngo-4a, a structural analog of the first-generation dynamin inhibitor Dynasore, was developed to have improved potency and reduced off-target effects.[5]
The inhibitory activity of Dyngo-4a has been quantified against different dynamin isoforms:
| Dynamin Isoform | IC₅₀ (µM) - without Tween-80 | IC₅₀ (µM) - with Tween-80 | Reference |
| Dynamin I (brain) | 0.38 | 4.9 | [6] |
| Dynamin I (rec) | 1.1 | 30.0 | [6] |
| Dynamin II (rec) | 2.3 | 92.3 | [6] |
Dyngo-4a has been shown to inhibit clathrin-mediated endocytosis with an IC₅₀ of 5.7 µM in U2OS cells.[4][6] It also inhibits synaptic vesicle endocytosis.[4]
This compound , as previously mentioned, is described by commercial vendors as a potent dynamin inhibitor with an IC₅₀ of 1.0 µM.[1][2][3] However, the lack of primary literature means there is no publicly available data on its mechanism of action, its specificity towards different dynamin isoforms, or its effects on cellular endocytic pathways.
Signaling Pathways
Inhibition of dynamin can impact various signaling pathways that are dependent on endocytosis for receptor internalization and signal transduction.
Dyngo-4a has been shown to affect the Akt and ERK1/2 signaling pathways . In a study on neuroblastoma cells, treatment with Dyngo-4a resulted in a significant increase in the phosphorylation of both Akt and ERK1/2, suggesting an activation of these pathways.[7][8][9]
There is no information available in the scientific literature regarding the effects of This compound on any signaling pathways.
Experimental Protocols
Detailed experimental protocols are available for Dyngo-4a, providing researchers with clear guidance on its use.
Dyngo-4a: Dynamin GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by dynamin in the presence of the inhibitor.
-
Reagents: Purified dynamin protein, GTP, lipid nanotubes (as a stimulator), malachite green reagent for phosphate detection, assay buffer.
-
Procedure:
-
Incubate purified dynamin (e.g., 100 nM) with varying concentrations of Dyngo-4a.
-
Initiate the reaction by adding GTP (e.g., 25 µM) and lipid nanotubes (e.g., 300 µM).
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Calculate the IC₅₀ value from the dose-response curve.[10]
-
Dyngo-4a: Clathrin-Mediated Endocytosis Inhibition Assay
This cellular assay assesses the ability of Dyngo-4a to block the uptake of cargo through clathrin-mediated endocytosis.
-
Cell Line: U2OS or other suitable cell line.
-
Reagents: Dyngo-4a, fluorescently labeled transferrin (Tfn-A594), cell culture medium, fixation and permeabilization buffers, imaging system (e.g., confocal microscope).
-
Procedure:
-
Pre-incubate cells with varying concentrations of Dyngo-4a for a specified time (e.g., 30 minutes).
-
Add fluorescently labeled transferrin and incubate to allow for uptake.
-
Wash cells to remove unbound transferrin.
-
Fix and permeabilize the cells.
-
Image the cells and quantify the intracellular fluorescence intensity.
-
Determine the IC₅₀ for endocytosis inhibition.[4]
-
No experimental protocols for This compound have been published in the scientific literature.
Conclusion
While both Dyngo-4a and this compound are marketed as dynamin inhibitors, only Dyngo-4a is supported by a substantial body of peer-reviewed scientific evidence. The lack of published data on this compound's discovery, characterization, and experimental validation makes a direct and meaningful comparison impossible. Researchers and drug development professionals should exercise caution when considering the use of compounds for which there is no independent scientific validation. For rigorous and reproducible research, the use of well-characterized inhibitors like Dyngo-4a is strongly recommended. Further independent research is required to validate the claims made by commercial suppliers regarding this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dynamin (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dyngo-4a Induces Neuroblastoma Cell Differentiation Through The AKT and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Dynamin Inhibitors: A Comparative Review
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical inhibitor is a critical step in investigating the role of dynamin in cellular processes. This guide provides a comparative overview of Dynamin IN-1 and other commonly used dynamin inhibitors, with a focus on the experimental validation necessary to ensure data integrity. While this compound is a potent inhibitor, a comprehensive understanding of its performance requires rigorous validation, for which we present established protocols and comparative data from well-characterized alternatives.
Dynamin is a large GTPase essential for membrane fission events, most notably in clathrin-mediated endocytosis.[1] Its inhibition allows for the acute study of these processes, circumventing the potential compensatory mechanisms that can arise from genetic knockout models.[2] However, the utility of small molecule inhibitors is contingent on their specificity and a clear understanding of their potential off-target effects.[3][4]
Comparative Analysis of Dynamin Inhibitors
This compound has been identified as a potent inhibitor of dynamin with an IC50 value of 1.0 µM.[5] To provide context for its potential efficacy, the following table compares its in vitro potency with other widely used dynamin inhibitors. It is important to note that IC50 values can vary depending on the assay conditions and the specific dynamin isoform being tested.
| Inhibitor | Target(s) | IC50 Value(s) | Key Characteristics |
| This compound | Dynamin | 1.0 µM | Potent dynamin inhibitor.[5] |
| Dynasore | Dynamin-1, Dynamin-2, Drp1 | 15 µM (in a cell-free assay) | Cell-permeable, reversible, non-competitive inhibitor of GTPase activity.[5] Known to have off-target effects.[3][6] |
| Dyngo-4a | Dynamin-1, Dynamin-2 | 0.38 µM (brain recombinant DynI), 2.3 µM (recombinant mouse DynII) | A more potent analog of Dynasore.[5] Also reported to have off-target effects.[6][7] |
| Mdivi-1 | Drp1 (a dynamin-related protein) | 1-10 µM | Selective inhibitor of mitochondrial division.[5] |
| Dynole 34-2 | Dynamin-1, Dynamin-2 | 6.9 µM (DynI), 14.2 µM (DynII) | Potent dynamin GTPase inhibitor with antimitotic effects.[5] |
Essential Experimental Protocols for Validation
Prior to its use in experimental systems, any dynamin inhibitor, including this compound, should be subjected to rigorous validation to confirm its on-target efficacy and assess potential off-target effects. Below are detailed methodologies for key validation experiments.
In Vitro GTPase Activity Assay
This assay directly measures the inhibitor's ability to block the GTPase activity of purified dynamin.
Protocol:
-
Reagents: Purified recombinant dynamin protein, GTP, a phosphate detection reagent (e.g., Malachite Green).
-
Procedure:
-
Incubate purified dynamin with varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer.
-
Initiate the GTPase reaction by adding a known concentration of GTP.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Calculate the rate of GTP hydrolysis and determine the IC50 value of the inhibitor.
-
-
Considerations: Both basal and stimulated GTPase activity (in the presence of microtubules or other stimulants) should be assessed.[8][9]
Cell-Based Endocytosis Assay (Transferrin Uptake)
This assay assesses the inhibitor's effect on clathrin-mediated endocytosis in a cellular context.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, fibroblasts) on glass coverslips.
-
Inhibitor Treatment: Pre-incubate the cells with the dynamin inhibitor at various concentrations for a specified time (e.g., 30 minutes).
-
Transferrin Incubation: Add fluorescently labeled transferrin to the cell culture medium and incubate to allow for internalization.
-
Acid Wash: Remove non-internalized, surface-bound transferrin by briefly washing the cells with an acidic buffer.
-
Fixation and Imaging: Fix the cells and visualize the internalized fluorescent transferrin using fluorescence microscopy.
-
Quantification: Quantify the amount of internalized transferrin per cell to determine the inhibitor's effect on endocytosis.
Specificity Assessment Using Dynamin Knockout Cells
The gold standard for validating the specificity of a dynamin inhibitor is to test its effects in cells lacking dynamin. Dynamin triple knockout (TKO) cells are a powerful tool for identifying off-target effects.[4][6]
Protocol:
-
Cell Lines: Use wild-type and dynamin TKO cell lines.
-
Inhibitor Treatment: Treat both cell lines with the dynamin inhibitor.
-
Phenotypic Analysis: Assess cellular processes that are putatively dynamin-dependent (e.g., fluid-phase endocytosis, membrane ruffling).
-
Interpretation: An inhibitor that produces the same effect in both wild-type and TKO cells is likely acting through an off-target mechanism for that particular phenotype.[6] For example, Dynasore and Dyngo-4a have been shown to inhibit fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner.[6]
Visualizing the Molecular and Experimental Landscape
To aid in the conceptualization of dynamin's role and the validation process, the following diagrams are provided.
Caption: Signaling pathway of dynamin-mediated endocytosis and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of a dynamin inhibitor.
Conclusion and Future Directions
References
- 1. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bca-protein.com [bca-protein.com]
- 3. mdpi.com [mdpi.com]
- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The off-target effects of dynamin inhibitor Dyngo-4a during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dynamin IN-1
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Dynamin IN-1, a potent dynamin inhibitor. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for "this compound" was not found, a safety data sheet for a similar compound, "Dynamin inhibitory peptide TFA," indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Classification and Segregation
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal. This compound waste should be classified and handled as hazardous chemical waste due to its potential toxicity.
Key Segregation Steps:
-
Designate a Waste Stream: At the point of generation, identify the waste as "Hazardous Chemical Waste" and more specifically as "Toxic Chemical Waste."
-
Avoid Mixing: Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[2].
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.
Waste Containerization
Proper containment is the first step in safe disposal.
-
Select a Compatible Container: Use a designated, chemically compatible, and leak-proof waste container with a secure screw-top lid[2]. The container should be in good condition.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment")[2].
Waste Accumulation and Storage
Waste must be accumulated safely pending disposal.
-
Pure Compound (Solid): Unused or expired solid this compound should be disposed of in its original container or a designated solid hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour solutions down the drain, as this can be harmful to aquatic life[1][3].
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be placed in a designated solid hazardous waste container.
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from general laboratory traffic[2].
Requesting Disposal
-
Contact EHS: Once the waste container is full or reaches its accumulation time limit, submit a waste pickup request to your institution's EHS department[2].
-
Provide Information: Accurately describe the contents of the waste container on the pickup request form.
-
Final Disposal: The EHS department will ensure the waste is transported to an approved hazardous waste disposal facility for proper treatment, which may include incineration or other specialized methods[4][5].
Quantitative Data Summary
| Hazard Information | Classification | Source |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life (Category 1) | [1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects (Category 1) | [1] |
Experimental Protocols Referenced
This disposal procedure is based on standard chemical waste management protocols and hazard information from safety data sheets for similar chemical compounds. No experimental protocols for the efficacy or mechanism of action of this compound are detailed here, as the focus is on safe disposal. For experimental use, refer to relevant publications on dynamin inhibitors[6]. The mechanism of dynamin itself involves membrane fission in processes like synaptic vesicle recycling[7][8][9].
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Dynamin inhibitory peptide TFA|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. phfscience.nz [phfscience.nz]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dynamin 1 controls vesicle size and endocytosis at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
